Atr-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N8O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1 |
InChI Key |
ZZBXMUWXLWRZGV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |
Canonical SMILES |
CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of ATR-IN-15 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATR-IN-15 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells. By targeting ATR, this compound disrupts downstream signaling pathways essential for cell cycle checkpoint control and DNA repair, leading to synthetic lethality in tumor cells with specific genetic vulnerabilities. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and development of this compound.
Introduction to ATR Inhibition in Oncology
The ATR kinase is a master regulator of the cellular response to DNA damage, particularly single-strand breaks and replication stress, which are common features of cancer cells.[1] In response to these genotoxic insults, ATR activates downstream signaling cascades that lead to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] Many cancer cells have defects in other DNA damage response pathways, such as the ATM-p53 axis, making them highly dependent on the ATR pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells while sparing normal, healthy cells—a concept known as synthetic lethality.
This compound: A Potent and Selective ATR Kinase Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against ATR kinase. It also exhibits selectivity over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The available data is summarized in the tables below.
| Target | IC50 (nM) | Assay Type |
| ATR | 8 | Biochemical Kinase Assay |
| DNA-PK | 663 | Biochemical Kinase Assay |
| PI3K | 5131 | Biochemical Kinase Assay |
Table 1: Biochemical Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against key PIKK family kinases.
| Cell Line | IC50 (nM) | Assay Type |
| LoVo (Human Colon Cancer) | 47 | Cell Viability Assay |
Table 2: Cellular Inhibitory Activity of this compound. This table shows the IC50 value of this compound in a human cancer cell line.
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells is the direct inhibition of ATR kinase activity. This blockade disrupts the downstream signaling cascade, leading to abrogation of cell cycle checkpoints and accumulation of DNA damage, ultimately resulting in cell death.
Signaling Pathway Diagrams
The following diagrams illustrate the ATR signaling pathway and the impact of its inhibition by this compound.
References
The Cellular Target of Atr-IN-15: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target of Atr-IN-15, a potent and orally active kinase inhibitor. The information presented herein is intended to support research and development efforts in oncology and related fields by providing detailed insights into the mechanism of action, quantitative data, and relevant experimental methodologies associated with this compound.
Executive Summary
This compound is a highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] ATR kinase is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress.[3][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][4][5] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to increased genomic instability and cell death, particularly in cancer cells that often exhibit high levels of replication stress and defects in other DNA repair pathways.[5][6]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against its primary target, ATR kinase, as well as other related kinases and in cellular assays. This data is crucial for understanding the compound's selectivity and biological activity.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| ATR Kinase | Biochemical Kinase Assay | 8 | [2] |
| LoVo (human colon tumor cells) | Cellular Proliferation Assay | 47 | [2] |
| DNA-PK | Biochemical Kinase Assay | 663 | [2] |
| PI3K | Biochemical Kinase Assay | 5131 | [2] |
Table 1: Summary of this compound Inhibitory Activity. The IC50 values demonstrate the high potency of this compound for ATR kinase. The compound also exhibits activity against the LoVo human colon tumor cell line. While it shows some off-target activity against DNA-PK and PI3K, it is significantly less potent against these kinases, indicating a favorable selectivity profile for ATR.
Signaling Pathway of the Cellular Target
This compound targets the ATR kinase within the broader DNA Damage Response (DDR) pathway. The following diagram illustrates the canonical ATR signaling cascade and the point of inhibition by this compound.
Figure 1: ATR Signaling Pathway and this compound Inhibition. This diagram illustrates the activation of ATR kinase in response to ssDNA, and its subsequent phosphorylation of CHK1, which leads to cell cycle arrest, DNA repair, and replication fork stabilization. This compound directly inhibits the kinase activity of ATR, thereby blocking these downstream effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of ATR inhibitors like this compound.
In Vitro ATR Kinase Inhibition Assay (HTRF-based)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.
Principle: This assay measures the phosphorylation of a substrate (e.g., a p53-GST fusion protein) by the ATR/ATRIP kinase complex. The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF), which uses two fluorescently labeled antibodies: one that binds the substrate (e.g., anti-GST) and another that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-p53). When both antibodies are in close proximity on the phosphorylated substrate, a FRET signal is generated, which is proportional to the kinase activity.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-tagged p53 substrate
-
This compound or other test compounds
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-GST antibody and d2-labeled anti-phospho-p53 antibody)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the ATR/ATRIP enzyme and the GST-p53 substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding EDTA. b. Add the HTRF detection antibodies (anti-GST and anti-phospho-p53) to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for an In Vitro ATR Kinase Inhibition Assay. This diagram outlines the major steps involved in determining the IC50 of an ATR inhibitor using a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.
Cell-Based ATR Inhibition Assay (CHK1 Phosphorylation)
This assay measures the ability of a compound to inhibit ATR kinase activity within a cellular context by quantifying the phosphorylation of its downstream target, CHK1.
Principle: Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce replication stress and activate the ATR pathway. In the presence of an ATR inhibitor, the phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is reduced. The levels of p-CHK1 S345 are then measured, typically by Western blotting or a quantitative immunoassay like ELISA, and compared to untreated controls.
Materials:
-
Human cancer cell line (e.g., LoVo, U2OS)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DNA damaging agent (e.g., hydroxyurea, HU)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-CHK1 (S345) and anti-total CHK1
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour). c. Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU) and incubate for an additional period (e.g., 2 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells directly in the wells with lysis buffer. c. Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against p-CHK1 (S345) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total CHK1 as a loading control.
-
Data Analysis: a. Quantify the band intensities for p-CHK1 and total CHK1. b. Normalize the p-CHK1 signal to the total CHK1 signal for each sample. c. Plot the normalized p-CHK1 signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Conclusion
This compound is a potent and selective inhibitor of ATR kinase, a central component of the DNA Damage Response pathway. Its ability to disrupt ATR signaling, as evidenced by both biochemical and cell-based assays, makes it a valuable tool for studying the ATR pathway and a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other ATR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro ATR kinase assay [bio-protocol.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of ATR-IN-15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of ATR-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical component of the DNA damage response (DDR) pathway, making it a prime target for cancer therapy. This document details the quantitative biological data of this compound, outlines relevant experimental protocols, and visualizes the associated signaling pathways and a representative synthesis workflow.
Discovery and Rationale
This compound, also referred to as compound 1, emerged from research focused on identifying novel inhibitors of the ATR kinase. The rationale behind targeting ATR lies in its essential role in maintaining genomic stability, particularly in cancer cells that often exhibit defects in other DDR pathways, such as the ATM (Ataxia Telangiectasia Mutated) kinase pathway. By inhibiting ATR, cancer cells become more susceptible to DNA-damaging agents and may undergo apoptosis. This compound was identified as a potent inhibitor with an imidazopyrimidine scaffold, a common motif in kinase inhibitors.
Quantitative Biological Data
This compound has been characterized by its potent inhibitory activity against ATR kinase and its cellular effects. The following table summarizes the key quantitative data for this compound.[1]
| Target/Cell Line | Assay Type | IC50 (nM) |
| ATR Kinase | Biochemical Kinase Assay | 8 |
| LoVo (human colon tumor cells) | Cell Proliferation Assay | 47 |
| DNA-PK | Biochemical Kinase Assay | 663 |
| PI3K | Biochemical Kinase Assay | 5131 |
Signaling Pathways
ATR plays a central role in the DNA damage response pathway. Upon DNA damage, particularly single-strand breaks or replication stress, ATR is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, in some cases, apoptosis.
Synthesis Pathway
This compound is an imidazopyrimidine derivative. While the exact, step-by-step synthesis is detailed in patent WO2022002243A1, a representative synthetic workflow for constructing the core imidazo[1,2-a]pyrimidine scaffold is presented below. This type of synthesis typically involves the condensation of a 2-aminopyrimidine with an α-haloketone.
Experimental Protocols
In Vitro ATR Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Substrate: GST-p53
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound)
-
Detection reagents (e.g., anti-phospho-p53 antibody)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the ATR/ATRIP enzyme and the GST-p53 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add detection reagents, such as a europium-labeled anti-phospho-p53 antibody.
-
Read the plate on a suitable plate reader (e.g., using HTRF or a similar technology) to quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., LoVo)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a potential ATR inhibitor like this compound.
References
The In Vitro Biological Activity of Atr-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of Atr-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that safeguard genomic integrity. Due to the reliance of many cancer cells on the DDR for survival, ATR has emerged as a promising target for cancer therapy. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development of this compound and other ATR inhibitors.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and provide a comparative reference with other well-characterized ATR inhibitors, AZ20 and Berzosertib (VE-821).
Table 1: Biochemical Potency of ATR Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | ATR | 8 | N/A | Kinase Assay [1] |
| AZ20 | ATR | 5 | N/A | Cell-free Kinase Assay[2][3] |
| Berzosertib (VE-821) | ATR | 26 | 13 | Cell-free Kinase Assay[4] |
N/A: Not Available
Table 2: In Vitro Selectivity Profile of this compound
| Compound | Target | IC50 (nM) |
| This compound | ATR | 8 [1] |
| DNA-PK | 663[1] | |
| PI3K | 5131[1] |
Table 3: Cellular Activity of ATR Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type |
| This compound | LoVo (human colon) | 47 | Cell Growth Inhibition [1] |
| AZ20 | HT29 (colorectal adenocarcinoma) | 50 | Chk1 Phosphorylation Inhibition[3] |
| Berzosertib (VE-822) | HT29 (colorectal adenocarcinoma) | 19 | Cell-based Assay[5] |
| Berzosertib (VE-822) | Cal-27 (head and neck squamous cell carcinoma) | 285 | Cell Viability (Resazurin)[6] |
| Berzosertib (VE-822) | FaDu (head and neck squamous cell carcinoma) | 252 | Cell Viability (Resazurin)[6] |
Signaling Pathways and Mechanism of Action
ATR is a serine/threonine-protein kinase that plays a central role in the DNA damage response, particularly in response to single-stranded DNA (ssDNA) which can arise from stalled replication forks or DNA damage. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.
This compound and other ATR inhibitors act by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream substrates. This abrogation of ATR signaling leads to the inability of cells to properly respond to DNA damage, resulting in genomic instability and, ultimately, cell death, particularly in cancer cells with a high reliance on this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for key experiments used to characterize ATR inhibitors like this compound.
Biochemical ATR Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.
Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified recombinant human ATR/ATRIP complex with a specific peptide substrate (e.g., a p53-derived peptide) in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, cold ATP is used, and phosphorylation is detected using a specific antibody.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radiometric (e.g., HTRF, AlphaScreen): Add detection reagents (e.g., a phosphorylation-specific antibody conjugated to a donor fluorophore and a tag-specific antibody conjugated to an acceptor fluorophore) and measure the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., LoVo) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for CHK1 Phosphorylation
This immunoassay is used to detect the phosphorylation of CHK1 at serine 345 (p-CHK1 S345), a direct downstream target of ATR, to confirm the on-target activity of this compound in a cellular context.
Methodology:
-
Cell Treatment: Plate cells and treat with this compound for a short period (e.g., 1-2 hours) before inducing DNA damage (e.g., with hydroxyurea or UV radiation) to stimulate the ATR pathway.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-CHK1 (S345).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody for total CHK1 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the level of p-CHK1 relative to total CHK1 and the loading control.
This technical guide provides a foundational understanding of the in vitro biological activity of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the design and execution of further studies to explore the full therapeutic potential of this and other ATR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The ATR Inhibitor Ceralasertib (AZD6738): An In-Depth Technical Review of Early Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the limited public information on a compound specifically named "Atr-IN-15," this whitepaper focuses on the well-documented ceralasertib as a representative and clinically relevant ATR inhibitor, offering valuable insights for researchers in oncology and drug development.
Core Mechanism of Action
Ceralasertib is an ATP-competitive, orally bioavailable small molecule that inhibits the serine/threonine protein kinase ATR.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, acting as a master regulator that senses and responds to single-stranded DNA (ssDNA) and replication stress.[2][3][4] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][5] By inhibiting ATR, ceralasertib abrogates these crucial cellular functions, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, mitotic catastrophe and apoptotic cell death, particularly in cancer cells with high levels of intrinsic replication stress or defects in other DDR pathways, such as ATM deficiency.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for ceralasertib (AZD6738), providing a clear comparison of its activity across various experimental settings.
Table 1: In Vitro Inhibitory Activity of Ceralasertib (AZD6738)
| Parameter | Value | Cell Line/System | Reference |
| ATR Enzyme IC₅₀ | 1 nM | Cell-free assay | [7][8] |
| pChk1 (Ser345) Inhibition IC₅₀ | 74 nM | Cellular assay | [7] |
| Cell Viability GI₅₀ | |||
| LoVo (colorectal) | 0.44 µM | MTS assay (72h) | [7] |
| HT-29 (colorectal) | 2.6 µM | MTS assay (72h) | [7] |
| A549 (lung) | 2.0 µM | CellTiter 96 AQueous One Solution Cell Proliferation assay (72h) | [7] |
| H460 (lung) | 1.05 µM | Not Specified | [7] |
| H23 (lung) | 2.38 µM | Not Specified | [7] |
Table 2: In Vivo Antitumor Efficacy of Ceralasertib (AZD6738) Monotherapy in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| LoVo (MRE11A-mutant) | 50 mg/kg, p.o., QD | Significant Tumor Growth Inhibition | [9][10] |
| Granta-519 | 50 mg/kg, p.o., QD | Significant Tumor Growth Inhibition | [10] |
| NCI-H23 (ATM-deficient) | 50 mg/kg, p.o., QD | Significant Antitumor Activity | [9][10] |
| A549 (ATM-proficient) | 50 mg/kg, p.o., QD | No Significant Antitumor Activity | [9][10] |
| H460 | 50 mg/kg, p.o. | Tumor Growth Inhibition | [8] |
| H23 | 50 mg/kg, p.o. | Tumor Growth Inhibition | [8] |
Table 3: In Vivo Combination Efficacy of Ceralasertib (AZD6738)
| Xenograft Model | Combination Agent | Ceralasertib Dosing | Outcome | Reference |
| LoVo | Ionizing Radiation (2 Gy) | 50 mg/kg | Enhanced Efficacy | [8] |
| BRCA2-mutant TNBC PDX | Olaparib | 12.5 mg/kg, BID (14 days on/14 days off) | Complete Tumor Regression | [9] |
| Colo205 | Irinotecan (20 mg/kg) | 50 mg/kg, QD (24h after irinotecan) | Tolerated and Active | [9] |
| TP53-mutant TNBC PDX | Carboplatin | 25 mg/kg (3 days) | Optimal Tumor Control | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ceralasertib (AZD6738).
Cell Viability Assay
-
Cell Lines and Culture: Cancer cell lines (e.g., H23, H460, A549, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well, white-walled, clear-bottom plates at a density that allows for logarithmic growth during the treatment period.
-
After allowing the cells to adhere overnight, they are treated with a range of concentrations of ceralasertib (typically up to ~30 µM) or in combination with other agents for a specified duration (e.g., 48 or 72 hours).[1][8]
-
Cell viability is assessed using a luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1][8]
-
-
Data Analysis: Raw luminescence data is corrected for background. Dose-response curves are generated using non-linear regression analysis (e.g., in GraphPad Prism) to determine the GI₅₀ (the concentration at which cell growth is inhibited by 50%).[1][8]
Western Blot Analysis
-
Sample Preparation:
-
Cells are treated with ceralasertib at various concentrations and for different time points.
-
Following treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Procedure:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., pChk1 Ser345, γH2AX, pRAD50, total Chk1, total ATR) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-9 weeks old) are typically used.[9] All animal procedures are conducted in accordance with institutional and national guidelines for animal care and use.[9]
-
Tumor Implantation: Human cancer cells (e.g., 1 x 10⁸ SNU-601 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Ceralasertib is formulated in a vehicle such as 10% DMSO, 40% Propylene Glycol, and 50% deionized water and administered orally (p.o.) at specified doses (e.g., 10-50 mg/kg) and schedules (e.g., once daily [QD] or twice daily [BID]).[9][10]
-
For combination studies, the second agent is administered according to its established protocol.
-
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and overall animal health are also monitored. The percentage of tumor growth inhibition (%TGI) is calculated by comparing the mean change in tumor volume of the treated groups to the control group.[9]
Pharmacodynamic Assays
-
Sample Collection: For in vivo pharmacodynamic studies, tumors are harvested from xenograft models at various time points after ceralasertib administration (e.g., 2, 8, 24 hours post-dose).[12]
-
Immunohistochemistry (IHC):
-
Harvested tumors are fixed in formalin and embedded in paraffin.
-
Tissue sections are stained with antibodies against pharmacodynamic biomarkers such as pChk1, pRAD50, and γH2AX.[12]
-
The intensity and percentage of stained cells are quantified to assess target engagement and downstream pathway modulation.
-
Mandatory Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by ceralasertib.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 11. scienceopen.com [scienceopen.com]
- 12. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Atr-IN-15 and its Impact on DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-15 is a potent and orally active small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action and its profound impact on various DNA repair pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating ATR inhibition as a therapeutic strategy in oncology. We will explore its effects on key signaling cascades, present available quantitative data, and provide detailed experimental methodologies for key assays.
Introduction: The Central Role of ATR in Genome Maintenance
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a serine/threonine kinase that is primarily activated by single-stranded DNA (ssDNA) regions, which are common intermediates of various forms of DNA damage and are particularly prevalent during replication stress.[3][4]
Once activated, ATR initiates a signaling cascade that orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair, thereby ensuring genomic stability.[5][6] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][2] ATR-mediated phosphorylation and activation of CHK1 leads to the inhibition of cell cycle progression, allowing time for DNA repair.[5] Given its central role in cell survival following DNA damage, ATR has emerged as a promising therapeutic target in oncology.[6][7] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, can become highly dependent on ATR for their survival.
This compound is a potent inhibitor of ATR kinase with a reported IC50 of 8 nM. It also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) at higher concentrations, with IC50 values of 663 nM and 5131 nM, respectively.[8] This guide will delve into the specific effects of this compound on the intricate network of DNA repair pathways.
Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of ATR. This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation and activation of CHK1.[1][2]
dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Figure 1: ATR Signaling Pathway and Inhibition by this compound
As depicted in Figure 1, under conditions of DNA damage or replication stress, ATR is recruited to sites of ssDNA coated with Replication Protein A (RPA). This leads to ATR activation and subsequent phosphorylation of a multitude of substrates, with CHK1 being a primary target.[1][2] Activated CHK1 then phosphorylates downstream effectors that mediate cell cycle arrest, prevent the firing of new replication origins, and promote the stability of stalled replication forks.[5] By inhibiting ATR, this compound effectively blocks these crucial cellular responses, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.
Impact on DNA Repair Pathways
The inhibition of ATR by this compound has significant consequences for several major DNA repair pathways.
Homologous Recombination (HR)
Homologous recombination is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) and is essential for restarting stalled or collapsed replication forks. ATR plays a multifaceted role in regulating HR. Studies have shown that ATR inhibition can impair HR by affecting the recruitment and localization of key HR proteins, such as PALB2 and BRCA2, to sites of DNA damage. Furthermore, ATR activity is linked to the formation of RAD51 foci, a key step in HR. Inhibition of ATR has been demonstrated to reduce the formation of these foci, indicating a diminished HR capacity. The effects of ATR on radiosensitivity have been shown to be dependent on a functional HR pathway.
dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Figure 2: this compound Impairs Homologous Recombination
Non-Homologous End Joining (NHEJ)
Non-homologous end joining is another major pathway for the repair of DSBs. Unlike HR, NHEJ is active throughout the cell cycle and directly ligates broken DNA ends, a process that can be error-prone. The current understanding suggests that the role of ATR in directly regulating NHEJ is less pronounced compared to its influence on HR. Some studies indicate that the radiosensitizing effects of ATR inhibition are independent of the NHEJ pathway. However, by impairing HR, this compound may indirectly increase the reliance of cells on the more error-prone NHEJ pathway, potentially leading to an accumulation of genomic instability.
Nucleotide Excision Repair (NER)
Nucleotide excision repair is a versatile repair system that removes a wide range of bulky DNA lesions, such as those induced by UV radiation and certain chemotherapeutic agents. Research has indicated that ATR plays a role in regulating NER, particularly during the S phase of the cell cycle. Inhibition of ATR has been shown to specifically impair the removal of UV-induced DNA damage during S phase, suggesting that this compound could potentiate the effects of DNA damaging agents that create lesions repaired by NER.
Quantitative Data
While extensive quantitative data specifically for this compound is not widely available in the public domain, the following table summarizes the known inhibitory concentrations. Further research is required to populate a comprehensive profile of this compound across various cancer cell lines and its quantitative effects on downstream signaling and cellular processes.
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| ATR | 8 | Kinase Assay | [8] |
| DNA-PK | 663 | Kinase Assay | [8] |
| PI3K | 5131 | Kinase Assay | [8] |
| LoVo (human colon cancer) | 47 | Cell-based Assay | [8] |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the effects of ATR inhibitors like this compound.
Western Blotting for CHK1 Phosphorylation
This protocol is for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1 (total), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Induce DNA damage (e.g., with hydroxyurea or UV radiation) for a short period before harvesting. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated CHK1 to total CHK1.
dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Figure 3: Western Blot Workflow for pCHK1 Detection
Immunofluorescence for γH2AX Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment and Fixation: Treat cells on coverslips with this compound and a DNA damaging agent. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block with blocking buffer for 1 hour.
-
Antibody Staining:
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Counterstain with DAPI, mount the coverslips on slides with antifade medium, and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
This compound is a potent and selective ATR inhibitor that effectively disrupts the ATR-CHK1 signaling pathway, a cornerstone of the DNA Damage Response. By inhibiting ATR, this compound significantly impacts key DNA repair pathways, particularly homologous recombination, and can sensitize cancer cells to DNA damaging agents. The available data underscores the therapeutic potential of targeting ATR in oncology.
Future research should focus on generating a more comprehensive preclinical data package for this compound, including its efficacy across a broader range of cancer cell lines, detailed in vivo studies in various tumor models, and the identification of predictive biomarkers of response. Combination studies with other DDR inhibitors or standard-of-care chemotherapies will be crucial in defining the optimal clinical application of this promising therapeutic agent. This technical guide provides a foundational resource for scientists dedicated to advancing the field of ATR inhibition and developing novel cancer therapies.
References
- 1. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ATR Inhibitor Atr-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Atr-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The information presented herein is intended to support research and drug development efforts targeting the ATR signaling pathway, a critical regulator of the DNA damage response (DDR).
Chemical Structure and Identification
This compound is a novel imidazopyrimidine derivative. Its chemical structure, IUPAC name, and SMILES string are provided below for unambiguous identification and use in computational and medicinal chemistry applications.
Chemical Structure:
IUPAC Name: 2-((cyclopropyl((6-(1-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-8-yl)amino)methylene)malononitrile
SMILES String: C1CC1C(=C(C#N)C#N)N(C2=NN=C3C2=C(C=N3)C4=CC=C(N4)C(C)C)C5=CC=C(C=C5)S(=O)(=O)C
Quantitative Biological Data
This compound has been characterized as a potent inhibitor of ATR kinase and has demonstrated significant activity against cancer cell lines. The following table summarizes the key quantitative data available for this compound.[1]
| Target/Cell Line | Assay Type | IC50 (nM) |
| ATR Kinase | Biochemical Assay | 8 |
| LoVo (Human Colon Tumor Cells) | Cell Viability Assay | 47 |
| DNA-PK | Biochemical Assay | 663 |
| PI3K | Biochemical Assay | 5131 |
Signaling Pathway
This compound exerts its biological effects by inhibiting the ATR kinase, a central component of the DNA damage response pathway. The following diagram illustrates the canonical ATR signaling pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for the synthesis of this compound and for key biological assays.
Synthesis of this compound
This compound is designated as "compound 1" in patent WO2022002243A1. The synthesis is a multi-step process involving the formation of the imidazo[1,2-b]pyridazine core followed by subsequent functionalization. A representative synthetic scheme is depicted below.
Detailed Synthesis Steps (based on analogous imidazopyrimidine syntheses):
-
Step 1 & 2: Formation of the Imidazo[1,2-b]pyridazine Core: This typically involves the condensation of a substituted aminopyridazine with an α-haloketone. The specific starting materials for this compound would be a pyridazine derivative and a reagent to introduce the isopropyl-pyrazolyl moiety.
-
Step 3: Introduction of the Amino Group: The core structure is likely halogenated at the 8-position, followed by a nucleophilic substitution with an appropriate amine to introduce the cyclopropylamino group.
-
Step 4: Methylene-malononitrile Condensation: The final step involves the condensation of the amino-functionalized intermediate with a malononitrile derivative to yield this compound.
Note: The precise reagents, reaction conditions, and purification methods are detailed in patent WO2022002243A1.
Biological Assay Protocols
The following are representative protocols for the types of assays used to characterize this compound.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.
-
Reagents and Materials:
-
Recombinant human ATR kinase
-
ATRIP (ATR-interacting protein)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Km for ATR)
-
Substrate (e.g., a peptide containing a CHK1 phosphorylation motif)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the ATR kinase and ATRIP complex to the wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using the chosen detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay determines the effect of a compound on the viability and proliferation of the LoVo human colon cancer cell line.
-
Reagents and Materials:
-
LoVo cells
-
Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed LoVo cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to a vehicle-treated control and determine the IC50 value.
-
These assays are performed similarly to the ATR kinase assay, using the respective recombinant kinases (DNA-PK and a PI3K isoform) and their specific substrates and optimized buffer conditions. The same principles of serial dilution of the inhibitor, initiation of the enzymatic reaction, and detection of product formation apply.
Conclusion
This compound is a potent and selective inhibitor of ATR kinase with demonstrated anti-proliferative activity in a human colon cancer cell line. Its imidazopyrimidine scaffold represents a promising starting point for the development of novel therapeutics targeting the DNA damage response pathway. The data and protocols presented in this guide provide a foundation for further investigation and development of this compound and related compounds. Researchers are encouraged to consult the primary literature, including patent WO2022002243A1, for more detailed information.
References
Atr-IN-15: A Technical Whitepaper on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-15 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. This document provides a technical overview of the pharmacological properties of this compound, summarizing its in vitro activity, mechanism of action, and the broader context of ATR inhibition in oncology. Due to the preclinical nature of this compound, publicly available in vivo pharmacokinetic and efficacy data is limited. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ATR inhibition.
Introduction to ATR and its Role in Cancer
The ATR kinase is a master regulator of the cellular response to DNA damage and replication stress.[1] In response to single-stranded DNA (ssDNA) breaks, which can arise from various endogenous and exogenous sources, ATR is activated and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[2] Many cancer cells exhibit defects in their DNA damage response pathways, such as mutations in the ATM gene, making them highly dependent on the ATR pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells while sparing normal tissues.
In Vitro Pharmacological Properties of this compound
This compound has been identified as a potent inhibitor of ATR kinase. Its inhibitory activity has been characterized both in biochemical and cellular assays.
Kinase Inhibition Profile
Quantitative data for the in vitro inhibitory activity of this compound against ATR and other related kinases are summarized below.
| Kinase Target | IC50 (nM) |
| ATR | 8[3] |
| DNA-PK | 663[3] |
| PI3K | 5131[3] |
Cellular Activity
This compound has demonstrated cytotoxic activity against human colon cancer cells.
| Cell Line | IC50 (nM) |
| LoVo (human colon carcinoma) | 47[3] |
Mechanism of Action: The ATR Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of ATR. The ATR signaling pathway is a complex network of protein interactions that senses DNA damage and transduces signals to downstream effectors. A simplified representation of this pathway is provided below.
References
Methodological & Application
Application Notes and Protocols for ATR Inhibitor (Atr-IN-15) in Cell Culture Experiments
Disclaimer: Information regarding a specific molecule designated "Atr-IN-15" is not publicly available. This document provides a representative protocol and application notes based on the well-characterized class of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. The experimental details are derived from published data on known ATR inhibitors and should be adapted and optimized for the specific molecule and cell lines being investigated.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA damage response (DDR), a crucial signaling network that maintains genomic integrity.[1][2][3] ATR is activated in response to a wide range of DNA lesions and replication stress, orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[2][4] The inhibition of ATR has emerged as a promising therapeutic strategy in oncology, particularly in cancers with defects in other DNA repair pathways, such as those with ATM or p53 mutations, creating a synthetic lethal interaction.[1][3] This document provides detailed protocols for the in vitro characterization of a representative ATR inhibitor, referred to here as this compound, in cell culture experiments.
Mechanism of Action
ATR is a serine/threonine kinase that, upon activation by DNA damage or replication stress, phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[1][5] Phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is a specific marker of ATR activity.[5] Activated CHK1 then targets cell cycle regulators like CDC25 phosphatases, leading to cell cycle arrest, which allows time for DNA repair.[1][4] ATR inhibitors like this compound are small molecules that competitively bind to the ATP-binding pocket of ATR, abrogating its kinase activity. This leads to the inhibition of downstream signaling, disruption of cell cycle checkpoints, and ultimately, cell death, especially in cancer cells under replicative stress.
Data Presentation
Table 1: In Vitro Efficacy of Representative ATR Inhibitors Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Representative ATR Inhibitor | IC50 (nM) | Notes |
| MCF7 | Breast Cancer | NU6027 | 6700 | Potent inhibitor of cellular ATR activity. |
| A2780 | Ovarian Cancer | NU6027 | Not Specified | Sensitizes cells to cisplatin and PARP inhibitors.[5] |
| SCaBER | Bladder Cancer | Elimusertib (BAY 1895344) | Varies with radiation dose | Radiosensitizing effect observed.[6] |
| VMCUB-1 | Bladder Cancer | Elimusertib (BAY 1895344) | Varies with radiation dose | Radiosensitizing effect observed.[6] |
| J82 | Bladder Cancer | Elimusertib (BAY 1895344) | Varies with radiation dose | Radiosensitizing effect observed.[6] |
| Multiple Lines | Clear Cell Renal Cell Carcinoma | Not Specified | Not Specified | ccRCC cells show sensitivity to ATR inhibition.[7] |
| Colorectal Cancer Models | Colorectal Cancer | AZD6738 | Not Specified | Potentiates CD8+ T cell-dependent anti-tumor responses with radiation.[1] |
Note: IC50 values can vary significantly based on the specific inhibitor, cell line, and assay conditions (e.g., incubation time, presence of other agents). The data presented are for illustrative purposes based on published literature for known ATR inhibitors.
Experimental Protocols
Cell Culture and Maintenance
Aseptic cell culture techniques are mandatory for all procedures.
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF7 for breast cancer, A2780 for ovarian cancer).
-
Culture Medium: Use the recommended complete culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][9][10]
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[9] Use Trypsin-EDTA to detach adherent cells.[8]
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (e.g., MTT or XTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[6]
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for ATR Pathway Inhibition
This protocol verifies the on-target activity of this compound by measuring the phosphorylation of CHK1.
-
Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound for a defined period (e.g., 1-2 hours). To induce ATR activity, cells can be co-treated with a DNA damaging agent like hydroxyurea or UV radiation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-CHK1 (Ser345).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against total CHK1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle progression.
-
Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An effective ATR inhibitor is expected to abrogate the G2/M checkpoint.
Mandatory Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - ATR represents a therapeutic vulnerability in clear cell renal cell carcinoma [insight.jci.org]
- 8. Primary Cell Culture Protocol [cellbiologics.com]
- 9. medicine.uky.edu [medicine.uky.edu]
- 10. onscience.es [onscience.es]
Application Notes and Protocols for ATR Inhibitors in In Vivo Mouse Studies
Atr-IN-15 and Other ATR Inhibitors: A Guide for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited in vivo data is publicly available for the specific compound this compound. The following application notes and protocols are based on established research with other potent and selective ATR inhibitors, such as VE-822, Ceralasertib (AZD6738), Berzosertib (M6620), and Elimusertib (BAY1895344). These protocols should serve as a guide and be adapted based on the specific characteristics of this compound and the experimental model.
Introduction to ATR Inhibition in Oncology
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage.[1] ATR is primarily activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[2][3] Once activated, ATR phosphorylates a multitude of substrates, including the kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4]
In many cancer cells, the DDR pathway is compromised, for instance, through mutations in genes like ATM or p53. This renders the cancer cells more dependent on the ATR pathway for survival, a concept known as synthetic lethality.[5] Therefore, inhibiting ATR can selectively sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, leading to enhanced tumor cell death.[5]
Quantitative Data Summary of ATR Inhibitors in Mouse Models
The following table summarizes the dosages and administration routes of several well-characterized ATR inhibitors in preclinical in vivo mouse studies. This data can be used as a reference for designing studies with this compound, which is also an orally active ATR inhibitor.
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| This compound | Not Specified | 3, 7, 15 mg/kg | Not Specified (likely oral) | Not Specified | (Implied from supplier data) |
| VE-822 | Pancreatic Cancer Xenografts (PSN-1, MiaPaCa-2) | 60 mg/kg | Oral Gavage | Daily | [6] |
| Ceralasertib (AZD6738) | Colorectal Xenograft (Colo205) | 12.5 - 50 mg/kg | Oral Gavage | Once or twice daily, various schedules | [7] |
| Berzosertib (M6620) | Female BALB/c mice and tumor-bearing mice | 2, 6, 20, 60 mg/kg | Intravenous (IV) | Single dose | [8][9] |
| Elimusertib (BAY1895344) | Uterine Leiomyosarcoma PDX (LEY-11, LEY-16) | 20 mg/kg | Oral Gavage | Twice daily, 3 days on/4 days off | [10] |
| Elimusertib (BAY1895344) | Breast Cancer Xenograft (MDA-MB-231) | 30 - 50 mg/kg | Oral Gavage | Twice daily, 3 days on/4 days off | [11] |
| Elimusertib (BAY1895344) | Various PDX models | 20 or 40 mg/kg | Oral Gavage | Twice daily, 3 days on/4 days off | [12] |
Signaling Pathway
The diagram below illustrates the central role of ATR in the DNA damage response pathway.
Caption: ATR Signaling Pathway in DNA Damage Response.
Experimental Protocols
Protocol 1: General Protocol for In Vivo Efficacy Study of an Oral ATR Inhibitor in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an orally administered ATR inhibitor, such as this compound, as a single agent or in combination with a DNA-damaging agent in a subcutaneous xenograft mouse model.
1. Materials
-
ATR Inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose, PEG400/water/ethanol mixture[10])
-
Cancer cell line of interest (e.g., with known DDR defects)
-
Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)[13][14]
-
Matrigel (optional, for improved tumor take)
-
Standard animal husbandry equipment
-
Calipers for tumor measurement
-
DNA-damaging agent (e.g., cisplatin, irinotecan, or radiation source) if testing combinations.
2. Experimental Workflow Diagram
Caption: Experimental Workflow for an In Vivo Efficacy Study.
3. Procedure
a. Cell Culture and Implantation
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium. A cell viability of >90% is recommended.
-
Inject tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse. Co-injection with Matrigel can improve tumor establishment.
b. Tumor Growth and Randomization
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[15]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, ATR inhibitor alone, DNA-damaging agent alone, Combination).[14]
c. Drug Preparation and Administration
-
Prepare the ATR inhibitor formulation. For oral administration, this may involve suspending the compound in a vehicle like 0.5% methylcellulose or a solution containing PEG400.[10]
-
Administer the ATR inhibitor via oral gavage at the desired dose and schedule (e.g., daily, or an intermittent schedule like 3 days on/4 days off).[10]
-
If applicable, administer the DNA-damaging agent according to established protocols. The timing of ATR inhibitor administration relative to the DNA-damaging agent can be critical.[5]
d. Monitoring and Endpoints
-
Continue to measure tumor volumes and mouse body weight 2-3 times per week to assess efficacy and toxicity.[15]
-
The study endpoint can be a specific tumor volume, a predetermined study duration, or signs of unacceptable toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for p-Chk1) or histological examination.
4. Data Analysis
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treated groups to the vehicle control group.
-
Survival Analysis: If the endpoint is tumor burden or mortality, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
Conclusion
ATR inhibitors represent a promising class of anti-cancer agents, particularly for tumors with underlying DNA damage response deficiencies. While specific in vivo protocols for this compound are not yet widely published, the extensive research on other ATR inhibitors provides a robust framework for designing and executing preclinical efficacy studies. Careful consideration of the mouse model, dosing regimen, and combination strategy is essential for successfully evaluating the therapeutic potential of novel ATR inhibitors like this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-crt.org [e-crt.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. 2.9. Mouse Xenograft Tumor Model [bio-protocol.org]
Application Note: Assessing the Efficacy of ATR-IN-15 in 3D Organoid Models
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions. In many cancers, the DDR pathway is dysregulated, making cancer cells reliant on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. ATR-IN-15 is a potent and selective inhibitor of ATR, representing a promising therapeutic strategy. Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor tissue.[1][2] These models offer superior biological relevance compared to traditional 2D cell lines and are increasingly used for preclinical drug evaluation and personalized medicine.[2][3] This document provides a comprehensive guide for assessing the efficacy of this compound in organoid models, covering key assays from cell viability to target-specific DNA damage response.
Mechanism of Action: ATR Inhibition
ATR is activated in response to single-stranded DNA (ssDNA) regions, which commonly arise from stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chaperone kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound prevents this response, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high replicative stress or other DDR defects.
Experimental Design & Protocols
A robust assessment of this compound efficacy involves a multi-faceted approach, quantifying its effects on organoid viability, its ability to induce programmed cell death (apoptosis), and its direct impact on the DNA damage response pathway.
Protocol 1: Organoid Viability Assessment
This protocol determines the concentration of this compound that inhibits organoid viability by 50% (IC50) using an ATP-based luminescence assay. Metabolically active cells produce ATP, making it a reliable marker for cell viability.[4][5]
Materials:
-
Patient-derived organoids cultured in Matrigel
-
Basal culture medium
-
This compound stock solution
-
384-well solid white, flat-bottom plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Organoid Plating:
-
Disrupt organoids into small fragments using mechanical shearing.
-
Resuspend fragments in Matrigel at a predetermined density.
-
Dispense 10-15 µL of the organoid-Matrigel suspension into the center of each well of a pre-warmed 384-well plate.
-
Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
-
Gently add 50 µL of pre-warmed culture medium to each well.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
After allowing organoids to stabilize for 24-48 hours, carefully remove the medium and add 50 µL of the medium containing the drug or vehicle control.
-
Incubate for 72-120 hours, depending on the organoid growth rate.
-
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® 3D reagent and the assay plate to room temperature for 30 minutes.
-
Add 50 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the DMSO control wells.
-
Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Apoptosis Induction Assay
This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Materials:
-
Treated organoid plate (from Protocol 1 setup)
-
Caspase-Glo® 3/7 3D Assay (Promega)
-
Luminometer
Procedure:
-
Assay Preparation: Follow the same organoid plating and drug treatment steps as in Protocol 1.
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 3D reagent and the assay plate to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix on an orbital shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence. An increase in luminescence indicates higher caspase 3/7 activity and apoptosis.[6]
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control.
-
Present data as fold-change in apoptosis relative to the control.
-
Protocol 3: DNA Damage Response (γH2AX) Assay
This immunofluorescence-based protocol visualizes and quantifies DNA double-strand breaks (DSBs) by staining for phosphorylated histone H2AX (γH2AX), a key biomarker of the DNA damage response.[7][8][9]
Materials:
-
Treated organoids in a 384-well imaging plate (e.g., CellCarrier Ultra, PerkinElmer)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated (e.g., AF488)
-
Nuclear counterstain: Hoechst 33342
-
High-Content Confocal Imaging System
Procedure:
-
Organoid Plating and Treatment: Plate and treat organoids as described previously, typically for a shorter duration (e.g., 24-48 hours) to capture the primary DNA damage response.
-
Fixation and Permeabilization:
-
Carefully remove medium and wash once with PBS.
-
Fix organoids with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with Permeabilization Buffer for 15 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-labeled secondary antibody and Hoechst stain for 2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20. Leave the final wash on for imaging.
-
-
Imaging and Analysis:
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison across different conditions and organoid lines.
Table 1: this compound Dose-Response on Organoid Viability (IC50)
| Organoid Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |
|---|---|---|---|
| PDO-001 | Pancreatic Ductal Adenocarcinoma | 0.25 | 0.21 - 0.30 |
| PDO-002 | Colorectal Cancer | 0.89 | 0.75 - 1.05 |
| PDO-003 | Ovarian Cancer (BRCA1 mut) | 0.08 | 0.06 - 0.11 |
| Normal Tissue Organoid | Healthy Colon | > 10 | N/A |
Data are representative examples.
Table 2: Quantification of Apoptosis Induction by this compound (1 µM) at 72h
| Organoid Line | Fold-Change in Caspase 3/7 Activity (vs. DMSO) | p-value |
|---|---|---|
| PDO-001 | 4.2 ± 0.5 | < 0.001 |
| PDO-002 | 2.8 ± 0.3 | < 0.01 |
| PDO-003 | 8.5 ± 0.9 | < 0.0001 |
| Normal Tissue Organoid | 1.1 ± 0.2 | > 0.05 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Quantification of DNA Damage by this compound (1 µM) at 24h
| Organoid Line | Average γH2AX Foci per Nucleus (Treated) | Average γH2AX Foci per Nucleus (DMSO) | Fold-Change | p-value |
|---|---|---|---|---|
| PDO-001 | 25.4 ± 3.1 | 2.1 ± 0.4 | 12.1 | < 0.0001 |
| PDO-002 | 18.9 ± 2.5 | 1.8 ± 0.3 | 10.5 | < 0.0001 |
| PDO-003 | 35.1 ± 4.2 | 3.5 ± 0.6 | 10.0 | < 0.0001 |
| Normal Tissue Organoid | 4.3 ± 0.8 | 1.5 ± 0.2 | 2.9 | < 0.05 |
Data are presented as mean ± SD from >200 cells per condition.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Building consensus on the application of organoid-based drug sensitivity testing in cancer precision medicine and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. huborganoids.nl [huborganoids.nl]
- 5. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Visualizing DNA Damage Repair Proteins in Patient-Derived Ovarian Cancer Organoids via Immunofluorescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. High content 3D imaging method for quantitative characterization of organoid development and phenotype | bioRxiv [biorxiv.org]
- 12. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: ATR Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that maintains genomic integrity.[1][2][3] In response to DNA damage and replication stress, often induced by chemotherapy, ATR activates downstream signaling to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][2][4] Many cancer cells exhibit a defective G1 checkpoint, frequently due to p53 mutations, making them highly dependent on the S and G2 checkpoints regulated by the ATR-Chk1 pathway for survival.[2][3][5] This dependency presents a therapeutic vulnerability.
ATR inhibitors are a class of targeted therapies that block the activity of the ATR kinase.[6][7] By inhibiting ATR, these compounds prevent cancer cells from mounting an effective response to DNA damage, leading to the accumulation of unresolved DNA lesions, mitotic catastrophe, and ultimately, cell death.[2][8] The therapeutic rationale for combining ATR inhibitors with DNA-damaging chemotherapy is to potentiate the cytotoxic effects of these agents, overcome resistance, and enhance tumor cell killing.[4][6][9][10] Preclinical and clinical studies have demonstrated that combining ATR inhibitors with agents like platinum compounds (cisplatin, carboplatin), topoisomerase inhibitors (topotecan, irinotecan), and antimetabolites (gemcitabine) results in synergistic antitumor activity across a range of cancer types.[8][11][12][13]
Rationale for Combination Therapy
Cancer cells often have a high level of intrinsic replication stress due to oncogene activation and rapid proliferation.[8] This makes them particularly reliant on the ATR pathway for survival.[8] Chemotherapeutic agents that induce DNA damage or replication stress further activate this pathway as a pro-survival mechanism.[4] By co-administering an ATR inhibitor with chemotherapy, researchers can exploit this dependency. The ATR inhibitor effectively disables the cancer cell's primary defense mechanism against the chemotherapy-induced damage, leading to a synthetic lethal interaction.[1][14] This approach has shown promise in sensitizing tumors to chemotherapy, including those that have developed resistance.[9][15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination of an ATR inhibitor with chemotherapy.
Caption: ATR signaling pathway in response to chemotherapy-induced DNA damage and its inhibition.
Caption: General experimental workflow for preclinical evaluation of ATR inhibitor and chemotherapy combination.
Data Presentation: Synergistic Effects of ATR Inhibitors with Chemotherapy
The following tables summarize quantitative data from preclinical studies, demonstrating the enhanced efficacy of combining ATR inhibitors with standard chemotherapeutic agents.
Table 1: In Vitro Cell Viability (IC50 Values, µM)
| Cell Line | Chemotherapy Agent | Chemo Alone (IC50) | ATRi + Chemo (IC50) | Fold Sensitization | Reference |
|---|---|---|---|---|---|
| HT-29 (Colorectal) | Cisplatin | 15.5 | 2.2 (with BAY 1895344) | 7.0 | [1] |
| H460 (NSCLC) | Cisplatin | ~5.0 | <1.0 (with VE-822) | >5.0 | [16] |
| OVCAR-8 (Ovarian) | Gemcitabine | 0.01 | <0.001 (with VE-821) | >10.0 | [13] |
| SNU478 (Biliary Tract) | Cisplatin | ~10.0 | ~2.5 (with AZD6738) | ~4.0 |[17] |
Note: IC50 values are approximate and extracted from graphical data in some cases for illustrative purposes.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Tumor Model | Treatment Group | TGI (%) | Notes | Reference |
|---|---|---|---|---|
| SNU478 Xenograft | AZD6738 (25 mg/kg) | ~50% | Monotherapy | [17] |
| (Biliary Tract) | Cisplatin (4 mg/kg) | ~60% | Monotherapy | [17] |
| AZD6738 + Cisplatin | >80% | Combination showed significant improvement | [17] | |
| Patient-Derived | Cisplatin | ~20% | Cisplatin-insensitive model | [16] |
| NSCLC Xenograft | VE-822 (VX-970) | ~10% | Monotherapy | [16] |
| | VE-822 + Cisplatin | ~100% | Complete tumor growth inhibition |[16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the ATR inhibitor, chemotherapy, and their combination on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well plates
-
ATR inhibitor (e.g., this compound)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ATR inhibitor and the chemotherapeutic agent. Treat cells with the ATR inhibitor alone, chemotherapy alone, or in combination at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability (%) against drug concentration and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following treatment with the ATR inhibitor and chemotherapy combination.
Materials:
-
6-well plates
-
Treated cells (from Protocol 1, using appropriate concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the ATR inhibitor, chemotherapy, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle distribution, particularly abrogation of the G2/M checkpoint.
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the drug combination for a specified time (e.g., 24 hours).[13]
-
Cell Harvesting: Collect and wash cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.[15][17] An increase in the Sub-G1 population is indicative of apoptosis, while a decrease in the G2/M population post-chemotherapy suggests checkpoint abrogation.[19]
Protocol 4: DNA Damage Response Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells on coverslips as required.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates increased DNA damage.[17][19]
Protocol 5: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ATR inhibitor and chemotherapy combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Calipers
-
ATR inhibitor formulation for in vivo use
-
Chemotherapy agent for in vivo use
-
Appropriate vehicles for drug delivery
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, ATR inhibitor alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for the ATR inhibitor, intraperitoneal injection for cisplatin).[17] For example, AZD6738 might be given at 25 mg/kg daily and cisplatin at 4 mg/kg weekly.[17]
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.[17]
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for Western blot or immunohistochemistry analysis of biomarkers like γH2AX or cleaved caspase-3 to confirm the mechanism of action in vivo.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
Troubleshooting & Optimization
Optimizing ATR-IN-15 Concentration for Clonogenic Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ATR-IN-15 for clonogenic assays. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a clonogenic assay?
A1: For a novel or less-characterized ATR inhibitor like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and radiosensitizing effects. A typical starting point could be a log-fold dilution series, for instance, from 10 nM to 10 µM. This range is based on the effective concentrations observed for other ATR inhibitors such as AZD6738 and ART0380.[1][2] The optimal concentration will be cell line-dependent and should be determined empirically.
Q2: How does this compound work to sensitize cancer cells to radiation?
A2: ATR (Ataxia Telangiectasia and Rad3-related) is a critical protein in the DNA Damage Response (DDR) pathway.[1] It plays a key role in repairing DNA double-strand breaks through homologous recombination and controlling the S/G2 cell-cycle checkpoint.[1] Cancer cells often have a defective G1 checkpoint and therefore heavily rely on the S/G2 checkpoint for DNA repair before entering mitosis. By inhibiting ATR, this compound is expected to abrogate this checkpoint, leading to an accumulation of DNA damage, especially when combined with radiation. This increase in unresolved DNA damage can lead to mitotic catastrophe and cell death, thereby radiosensitizing the tumor cells.[3][4]
Q3: What is the typical incubation time for this compound in a clonogenic assay?
A3: The pre-incubation time with the ATR inhibitor before irradiation is a critical parameter. A common starting point is a 24-hour pre-incubation period. This allows for sufficient time for the inhibitor to exert its effect on the ATR signaling pathway. However, the optimal time can vary, and it is advisable to test different pre-incubation times (e.g., 6, 24, and 48 hours) during the initial optimization experiments.
Q4: Should I use this compound alone or in combination with other agents in a clonogenic assay?
A4: Both approaches are valid and address different experimental questions. Using this compound as a single agent will determine its intrinsic cytotoxicity and its effect on the clonogenic survival of cancer cells. In combination with radiation or other DNA-damaging agents, the assay will assess its potential as a sensitizer.[1][2][3][4] When used in combination, it is crucial to include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the other agent (e.g., radiation) alone.
Q5: How do I analyze the data from a clonogenic assay with this compound?
A5: The primary endpoint of a clonogenic assay is the surviving fraction (SF), which is the fraction of seeded cells that form colonies. The SF is calculated by dividing the plating efficiency (PE) of the treated cells by the PE of the control cells. Survival curves are then generated by plotting the SF against the dose of radiation or concentration of this compound. These curves can be fitted using the linear-quadratic model to quantify the radiosensitizing effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No colony formation in control plates | - Suboptimal cell seeding density- Poor cell viability- Inadequate growth medium or incubation conditions | - Optimize cell seeding density for each cell line.- Ensure cells are healthy and in the exponential growth phase before seeding.- Use pre-conditioned medium or optimize medium components and incubator settings (temperature, CO2, humidity). |
| High variability between replicate plates | - Uneven cell distribution during seeding- Edge effects in the plate- Inconsistent treatment application | - Ensure a single-cell suspension and mix well before plating.- To minimize edge effects, do not use the outer wells of the plate or fill them with sterile water/PBS.- Ensure precise and consistent addition of this compound and uniform irradiation across all plates. |
| Unexpectedly high or low cytotoxicity of this compound | - Incorrect drug concentration- Cell line resistance or high sensitivity- Issues with drug stability or solvent | - Verify the stock solution concentration and perform fresh dilutions.- Test a wider range of concentrations.- Check the stability of this compound in the culture medium and ensure the solvent (e.g., DMSO) concentration is non-toxic to the cells. |
| Colonies are too large and merging | - Incubation time is too long- Seeding density is too high | - Reduce the incubation period.- Decrease the number of cells seeded per well. |
| Colonies are too small to count | - Incubation time is too short- Suboptimal growth conditions | - Increase the incubation period.- Ensure the medium is fresh and incubation conditions are optimal. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Clonogenic Assays
This protocol outlines the steps to determine the appropriate number of cells to seed for a clonogenic assay, which is crucial for obtaining discrete, countable colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Crystal violet staining solution (0.5% w/v in methanol/water)
Procedure:
-
Culture cells to ~80% confluency.
-
Prepare a single-cell suspension by trypsinization.
-
Count the cells and determine the viability.
-
Prepare a serial dilution of cells to achieve seeding densities ranging from 100 to 1000 cells per well in a 6-well plate.
-
Seed the cells in triplicate for each density.
-
Incubate the plates for 7-14 days, or until colonies are visible and contain at least 50 cells.
-
Fix the colonies with 10% formalin for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 30-60 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
The optimal seeding density is the one that results in 50-150 well-separated colonies per well.
Protocol 2: Clonogenic Survival Assay with this compound and Radiation
This protocol details the procedure for assessing the radiosensitizing effect of this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
Radiation source (e.g., X-ray irradiator)
-
Materials from Protocol 1
Procedure:
-
Seed the optimized number of cells (determined in Protocol 1) in 6-well plates and allow them to attach overnight.
-
Prepare different concentrations of this compound in complete medium.
-
Treat the cells with the this compound solutions for a predetermined pre-incubation time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After pre-incubation, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the medium containing this compound and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days to allow for colony formation.
-
Fix and stain the colonies as described in Protocol 1.
-
Count the colonies and calculate the surviving fraction for each treatment condition.
-
Plot the surviving fraction against the radiation dose to generate survival curves.
Visualizations
Caption: ATR Signaling Pathway and the effect of this compound.
Caption: Experimental workflow for a clonogenic survival assay.
Caption: A logical approach to troubleshooting common issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Atr-IN-15 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Atr-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[2][3] Once activated, ATR phosphorylates a variety of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] Inhibition of ATR by this compound is intended to disrupt these processes, leading to increased genomic instability and cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to high levels of replicative stress.[3]
Q2: What are the potential off-target effects of kinase inhibitors like this compound?
Off-target effects of kinase inhibitors can arise from several factors, including the structural similarity of the ATP-binding pocket across the kinome.[5][6] These effects can be broadly categorized as:
-
Direct Off-Target Effects: The inhibitor binds to and modulates the activity of kinases other than the intended target.[7]
-
Indirect On-Target Effects: Inhibition of the primary target (ATR) leads to downstream signaling changes that affect other pathways in an unforeseen manner.[7]
-
Indirect Off-Target Effects: Inhibition of an unintended kinase leads to a cascade of signaling events in pathways unrelated to the primary target.[7]
Common on-target side effects of some kinase inhibitors include skin rash and ocular toxicities, while off-target effects are more varied and depend on the specific inhibitor and the kinases it interacts with.[8]
Q3: My cells are showing a phenotype that is inconsistent with ATR inhibition. How can I determine if this is an off-target effect?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting.[7] A logical workflow can help dissect the observed phenotype. This involves a series of validation experiments to confirm target engagement and assess the involvement of other potential pathways. The workflow below outlines a systematic approach to this problem.
Troubleshooting Guide
Problem 1: Unexpected Cell Death or Lack of Efficacy
You observe either excessive cytotoxicity in your cell line at concentrations expected to be specific for ATR inhibition, or a lack of the expected biological effect.
Possible Cause 1: Off-target kinase inhibition leading to toxicity or pathway compensation.
-
Solution:
-
Confirm On-Target ATR Inhibition: Perform a Western blot to check the phosphorylation status of direct downstream targets of ATR, such as Chk1 (at Ser345) and KAP1 (at Ser824). A decrease in the phosphorylation of these proteins upon this compound treatment confirms that ATR is being inhibited.
-
Assess Potential Off-Target Pathways: Based on the known off-targets of similar kinase inhibitors, investigate the activation status of key proteins in those pathways (e.g., PI3K/Akt/mTOR pathway) via Western blot.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can directly measure the engagement of this compound with its potential targets in intact cells.[9][10][11] An unexpected shift in the thermal stability of a protein other than ATR would indicate a direct off-target interaction.
-
Possible Cause 2: Cell line-specific factors.
-
Solution:
-
Characterize Your Cell Line: Ensure you are aware of the baseline expression levels of ATR and other relevant DDR proteins in your cell line. Also, consider the status of other key signaling pathways.
-
Use a Rescue Experiment: If possible, express a drug-resistant mutant of ATR to see if it can rescue the observed phenotype. This can help confirm that the effect is on-target.
-
Problem 2: Inconsistent Results Between Different Assays
You observe potent inhibition in a biochemical assay, but weaker or different effects in cell-based assays.
Possible Cause 1: Differences in ATP concentration.
-
Solution:
-
Biochemical kinase assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels.[5] This can lead to an overestimation of an inhibitor's potency. When possible, perform biochemical assays at physiological ATP concentrations to get a more accurate measure of inhibitory activity.[12]
-
Possible Cause 2: Cell permeability and metabolism.
-
Solution:
-
Ensure that this compound is cell-permeable and not being rapidly metabolized or effluxed from your cells. This can be assessed using techniques like LC-MS/MS to measure the intracellular concentration of the compound over time.
-
Data Presentation
Table 1: Potential Off-Target Kinases for Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
While a specific kinase selectivity profile for this compound is not publicly available, the following table lists kinases that have been identified as potential off-targets for other inhibitors with a similar pyrazolo[1,5-a]pyrimidine scaffold. This can serve as a guide for initial investigations into potential off-target effects.
| Kinase Family | Potential Off-Targets | Rationale |
| PIKK Family | ATM, mTOR, DNA-PK | ATR belongs to the PI3K-related kinase (PIKK) family, and inhibitors can sometimes show cross-reactivity with other members due to structural similarities in the kinase domain.[13] |
| Tyrosine Kinases | EGFR, B-Raf, MEK, Trk | The pyrazolo[1,5-a]pyrimidine scaffold is a common framework for inhibitors targeting various tyrosine kinases involved in cell growth and proliferation.[14][15] |
| CDK Family | CDK1, CDK2 | Some pyrazolo[1,5-a]pyrimidine-based compounds have shown activity against cyclin-dependent kinases, which are key regulators of the cell cycle.[14] |
| Other | CK2 | Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors targeting other serine/threonine kinases like Casein Kinase 2.[16] |
Experimental Protocols
Western Blot for ATR Pathway Activity
Objective: To determine if this compound is inhibiting the ATR signaling pathway in cells.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for the desired time. It is often beneficial to co-treat with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to robustly activate the ATR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-ATR (Thr1989), ATR, p-Chk1 (Ser345), Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT/XTT)
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 16. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor [ouci.dntb.gov.ua]
Atr-IN-15 not inhibiting ATR kinase activity
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using ATR-IN-15 who are observing a lack of ATR kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) regions that form at stalled replication forks or during the processing of DNA damage.[1][2] Upon activation, ATR phosphorylates a variety of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][3] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair, and stabilization of replication forks.[1][2] ATR inhibitors like this compound block the catalytic activity of ATR, preventing the phosphorylation of Chk1 and other key proteins. This abrogation of the DDR pathway can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death, particularly in cancer cells that have high levels of replication stress or defects in other DNA repair pathways.[1][4]
Q2: I am not observing inhibition of ATR kinase activity with this compound. What are the potential reasons?
There are several potential reasons why this compound may not appear to be inhibiting ATR kinase activity in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specific assay being used.
-
Compound Integrity: The stability and solubility of the inhibitor are crucial. Improper storage or handling can lead to degradation of this compound. Additionally, if the compound is not fully dissolved, its effective concentration in the assay will be lower than intended.
-
Experimental Conditions: The concentration of this compound used may be too low for your specific cell line or experimental conditions. The duration of treatment may also be insufficient to observe a downstream effect.
-
Cellular Context: The sensitivity of cells to ATR inhibitors can be influenced by their genetic background, such as their p53 status or the presence of oncogene-induced replication stress.[3][5] Cells without significant replication stress may show a less pronounced phenotype upon ATR inhibition.
-
Assay Limitations: If you are using an in vitro kinase assay with purified protein, it's possible that some inhibitors that are effective in cells do not inhibit the catalytic activity of the isolated kinase under these specific conditions.[6] It is crucial to use a cell-based assay that measures a downstream event of ATR activity, such as the phosphorylation of Chk1.
Q3: How can I confirm that my this compound is active and that my experimental setup is appropriate?
To validate the activity of this compound and your experimental setup, it is essential to include appropriate controls.
-
Positive Control: A well-characterized ATR inhibitor with a known effective concentration range can be used as a positive control to ensure that the experimental system is responsive to ATR inhibition.
-
Induction of Replication Stress: To robustly assess ATR inhibition, it is often necessary to induce replication stress in your cells. This can be achieved by treating cells with agents like hydroxyurea (HU) or aphidicolin, or by exposing them to UV radiation. This will activate the ATR pathway, leading to a strong, detectable signal (e.g., phosphorylated Chk1) that should be inhibited by an active ATR inhibitor.
-
Dose-Response and Time-Course Experiments: Performing a dose-response experiment with a range of this compound concentrations will help determine the optimal concentration for your cell line. Similarly, a time-course experiment can identify the necessary treatment duration to observe the desired effect.
-
Downstream Readout: The most common and reliable method to confirm ATR inhibition in cells is to measure the phosphorylation of its direct substrate, Chk1, at serine 345 (pChk1 S345) via Western blotting.[7] In response to DNA damage or replication stress, pChk1 levels will increase, and this increase should be prevented or significantly reduced by effective ATR inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where this compound is not inhibiting ATR kinase activity.
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Integrity | Improper storage leading to degradation. | Store the compound as recommended by the manufacturer, typically desiccated at -20°C or -80°C. Protect from light. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Poor solubility in aqueous media. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into aqueous media. The final DMSO concentration in the media should be kept low (typically <0.5%) and be consistent across all samples, including vehicle controls. | |
| Experimental Setup | Sub-optimal inhibitor concentration. | Perform a dose-response curve to determine the IC50 in your specific cell line and experimental conditions. |
| Insufficient treatment duration. | Conduct a time-course experiment to determine the optimal incubation time. Inhibition of Chk1 phosphorylation can often be observed within 1-2 hours.[7] | |
| Low basal ATR activity. | Induce replication stress using agents like hydroxyurea (HU) or aphidicolin to activate the ATR pathway and provide a robust signal for inhibition. | |
| Cell line insensitivity. | Use a cell line known to be sensitive to ATR inhibitors as a positive control. Cells with high levels of oncogene-induced replication stress or defects in other DNA damage response pathways are often more sensitive.[3] | |
| Assay and Readout | Incorrect assay for the inhibitor. | For cellular activity, measure the inhibition of a downstream substrate like Chk1 phosphorylation (S345) by Western blot, rather than relying solely on in vitro kinase assays. |
| Issues with antibody or detection. | Validate your antibodies and detection reagents using positive and negative controls. For example, use lysates from cells treated with a replication stress-inducing agent as a positive control for pChk1 detection. |
Quantitative Data: ATR Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several ATR inhibitors to provide a reference for expected potency. Note that these values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | Cell-Based IC50 (pChk1) | Biochemical IC50 |
| VE-821 (Berzosertib) | ATR | 10-50 nM | < 1 nM |
| AZD6738 (Ceralasertib) | ATR | 30-100 nM | ~1 nM |
| AZ20 | ATR | ~50 nM | 5 nM |
| Caffeine | ATM/ATR | ~1 mM | 50-200 µM |
Data are compiled from various public sources and should be used for reference only.
Key Experimental Protocol: Western Blot for pChk1
This protocol describes a standard method for assessing ATR inhibition by measuring the phosphorylation of Chk1 at Serine 345.
1. Cell Seeding and Treatment:
- Seed cells (e.g., U2OS, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Allow cells to adhere overnight.
- Pre-treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
- Induce replication stress by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea or 10 J/m² UV-C radiation).
- Incubate for an additional 1-4 hours.
2. Cell Lysis:
- Wash cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
- Also, probe for total Chk1 and a loading control (e.g., β-actin or GAPDH) on the same or a separate blot.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities for pChk1 and total Chk1.
- Normalize the pChk1 signal to the total Chk1 signal.
- A successful inhibition by this compound will show a dose-dependent decrease in the normalized pChk1 signal in the presence of the DNA damaging agent.
Visualizations
Caption: ATR Signaling Pathway and Point of Inhibition by this compound.
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ATR-IN-15 Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low potency with the ATR inhibitor, ATR-IN-15, in their assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower potency than expected. What are the common causes?
Low potency of a kinase inhibitor like this compound can stem from several factors, broadly categorized into issues with the compound itself, the experimental setup of your assay, or the biological system you are using.
Potential Issue Categories:
-
Compound Integrity and Handling: Problems with the inhibitor's solubility, stability, or storage.
-
Assay Conditions (Biochemical): Suboptimal concentrations of the enzyme, substrate, or ATP.
-
Assay Conditions (Cellular): Characteristics of the cell line, inhibitor concentration, and incubation time.
-
Assay Readout: Interference of the compound with the detection method.
Troubleshooting Guide
Step 1: Verify Compound Handling and Integrity
Issues with how the inhibitor is stored and prepared are a frequent source of experimental variability.
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical to maintaining the potency of this compound.
-
Storage: For long-term storage, it is advisable to store the compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
-
Stock Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is fully dissolved. Sonication can aid in dissolution.
-
Working Dilutions: When preparing working solutions for cellular assays, dilute the DMSO stock solution in your culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (generally less than 0.5%) to avoid solvent-induced toxicity to the cells. Perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.
Q3: Could this compound be precipitating in my assay?
Precipitation is a common issue for hydrophobic small molecules when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: After diluting your compound to the final assay concentration, visually inspect the solution for any cloudiness or precipitate.
-
Centrifugation: Centrifuge your final working solution and test the supernatant for activity. If the activity is lower than expected, it may indicate precipitation.
-
Reduce Final Concentration: If you suspect precipitation, try lowering the final concentration of this compound in your assay.
-
Step 2: Evaluate Biochemical Assay Parameters
For in vitro kinase assays, the observed potency is highly dependent on the specific assay conditions.
Q4: What are the reported IC50 values for this compound?
Knowing the expected potency of this compound can help you gauge your experimental results.
| Target | Assay Type | Reported IC50 |
| ATR Kinase | Biochemical | 8 nM[1] |
| LoVo cells | Cellular (human colon tumor) | 47 nM[1] |
| DNA-PK | Biochemical | 663 nM[1] |
| PI3K | Biochemical | 5131 nM[1] |
Q5: How can I optimize my biochemical ATR kinase assay?
Several factors in your assay design can influence the apparent potency of an inhibitor.
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for the kinase.
-
Enzyme and Substrate Concentrations: Ensure that you are working in the linear range of the enzyme reaction. High enzyme concentrations can lead to rapid substrate depletion, affecting the accuracy of your results.
-
Incubation Time: The incubation time should be long enough to obtain a robust signal but short enough to remain within the linear range of the reaction.
Experimental Protocols
Protocol 1: General Biochemical ATR Kinase Assay (HTRF)
This protocol is a general guideline for a biochemical ATR kinase assay using a Homogeneous Time-Resolved Fluorescence (HTRF) format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 0.1 mg/mL BSA.
-
ATR/ATRIP Enzyme: Dilute recombinant human ATR/ATRIP complex in assay buffer to the desired concentration.
-
Substrate: Use a suitable substrate, such as a p53-derived peptide, diluted in assay buffer.
-
ATP Solution: Prepare a solution of ATP in assay buffer. The final concentration should be at the Km of ATP for ATR.
-
This compound: Prepare a serial dilution of this compound in assay buffer with a constant final DMSO concentration.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the ATR/ATRIP enzyme solution.
-
Add 5 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a d2-labeled anti-tag antibody).
-
Incubate as recommended by the detection reagent manufacturer.
-
Read the plate on an HTRF-compatible plate reader.
-
Protocol 2: General Cellular Assay for ATR Inhibition
This protocol outlines a general method for assessing the potency of this compound in a cellular context by monitoring the phosphorylation of a downstream target, CHK1.
-
Cell Seeding:
-
Seed your chosen cancer cell line in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Remember to include a DMSO-only vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Induction of DNA Damage (Optional but Recommended):
-
To robustly activate the ATR pathway, treat the cells with a DNA-damaging agent (e.g., hydroxyurea or UV radiation).
-
Incubate for a short period (e.g., 1-2 hours).
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-CHK1 signal to the total CHK1 signal.
-
Plot the normalized phospho-CHK1 signal against the concentration of this compound to determine the IC50 value.
-
Visualizing Workflows and Pathways
Figure 1. Simplified ATR signaling pathway and the inhibitory action of this compound.
Figure 2. A logical workflow for troubleshooting low potency of this compound.
Further Considerations
-
Cell Line Specificity: The sensitivity of different cancer cell lines to ATR inhibitors can vary significantly. This can be influenced by the baseline level of replication stress and the status of other DNA damage response proteins like ATM and p53.
-
Orthogonal Assays: To confirm your findings, consider using an orthogonal assay. For example, if you are using a biochemical assay, validate your results with a cell-based assay, and vice versa.
-
Consult the Literature: Review publications that have successfully used this compound or other ATR inhibitors to compare your experimental conditions and expected outcomes.
References
Technical Support Center: Overcoming Resistance to Atr-IN-15 in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the ATR inhibitor, Atr-IN-15, in cancer cell lines. This resource provides detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and visual aids to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound prevents these crucial cellular responses, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress.[3]
Q2: What are the expected cellular effects of this compound treatment in sensitive cancer cells?
In sensitive cancer cell lines, treatment with this compound is expected to lead to:
-
Inhibition of ATR signaling: A reduction in the phosphorylation of ATR's direct downstream target, CHK1 (at Ser345).
-
Increased DNA damage: An accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX foci.
-
Cell cycle arrest: Abrogation of the G2/M checkpoint, leading to premature entry into mitosis with damaged DNA.[4]
-
Decreased cell viability and proliferation: A dose-dependent reduction in cell survival and growth.
-
Induction of apoptosis or mitotic catastrophe: Cell death resulting from the inability to repair extensive DNA damage.[3]
Q3: What are the known or potential mechanisms of resistance to this compound and other ATR inhibitors?
Resistance to ATR inhibitors can arise through various mechanisms, including:
-
Genetic alterations:
-
Loss of function of nonsense-mediated decay (NMD) factors: For example, loss of UPF2 has been shown to mediate resistance to ATR inhibitors.[2][5]
-
Mutations in downstream signaling components: Alterations in genes that regulate the cell cycle, such as overexpression of Cyclin E1 (CCNE1) or CDK2, can potentially bypass the need for ATR-mediated signaling.
-
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Activation of bypass signaling pathways: Upregulation of parallel DNA damage response pathways, such as the ATM-CHK2 pathway, may compensate for the inhibition of ATR signaling.
-
Reduced replication stress: Cancer cells that acquire mechanisms to lower their intrinsic level of replication stress may become less dependent on the ATR pathway for survival.[2]
Q4: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance can be confirmed by the following observations:
-
Increased IC50 value: A significant rightward shift in the dose-response curve, indicating that a higher concentration of this compound is required to inhibit cell viability by 50%.
-
Lack of downstream signaling inhibition: Persistent phosphorylation of CHK1 even at high concentrations of this compound.
-
Reduced accumulation of DNA damage markers: A diminished increase in γH2AX foci upon treatment compared to sensitive parental cells.
-
Resumption of normal cell cycle progression: The absence of a G2/M arrest in the presence of the inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p-CHK1 by Western Blot | 1. Suboptimal antibody: The primary antibody for p-CHK1 (Ser345) may not be sensitive or specific enough. 2. Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated the target protein. 3. Insufficient drug concentration or treatment time: The concentration of this compound or the duration of treatment may be inadequate to inhibit ATR kinase activity. 4. Low protein loading: Insufficient amount of protein loaded on the gel. 5. Incorrect buffer composition: Phosphate-based buffers (e.g., PBS) can interfere with the binding of some phospho-specific antibodies.[7][8] | 1. Validate antibody: Test the antibody with a positive control (e.g., cells treated with a DNA damaging agent known to activate ATR). 2. Use phosphatase inhibitors: Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to the lysis buffer and keep samples on ice.[9] 3. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. 4. Increase protein load: Load a higher amount of protein (20-40 µg) per lane. 5. Use Tris-based buffers: Use Tris-buffered saline (TBS) for all washing and antibody incubation steps.[7][8] |
| High variability in cell viability assay results | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation of media from the outer wells of the plate. 3. Drug precipitation: this compound may not be fully dissolved at higher concentrations. 4. Contamination: Bacterial or fungal contamination affecting cell growth. | 1. Ensure single-cell suspension: Thoroughly resuspend cells before seeding and use a multichannel pipette for accuracy. 2. Minimize edge effects: Do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS. 3. Check drug solubility: Ensure this compound is completely dissolved in the vehicle (e.g., DMSO) before diluting in culture media. If necessary, gently warm the stock solution. 4. Practice sterile technique: Maintain aseptic conditions throughout the experiment. |
| No difference in cell cycle profile after treatment | 1. Cell line is resistant: The cell line may have intrinsic or acquired resistance to this compound. 2. Incorrect fixation: Improper fixation can lead to poor quality DNA staining and inaccurate cell cycle analysis. 3. RNase treatment is insufficient: Residual RNA can be stained by propidium iodide, interfering with DNA content analysis.[10] | 1. Confirm drug activity: Test this compound on a known sensitive cell line to ensure the compound is active. 2. Optimize fixation: Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing to prevent clumping. 3. Ensure complete RNA digestion: Use an adequate concentration of RNase A and incubate for a sufficient amount of time (e.g., 30 minutes at room temperature).[11] |
| Inability to generate a stable this compound resistant cell line | 1. Drug concentration is too high: High concentrations of this compound may be too toxic, leading to the death of all cells. 2. Insufficient selection pressure: If the drug concentration is too low, it may not effectively select for resistant clones. 3. Instability of resistance: The resistance mechanism may be transient and lost in the absence of the drug. | 1. Start with a low concentration: Begin selection with a concentration around the IC20-IC30 and gradually increase the dose as the cells recover and proliferate.[12] 2. Stepwise dose escalation: Once cells are growing steadily at a given concentration, increase the dose by a small increment (e.g., 1.5-2 fold).[13][14] 3. Maintain continuous exposure: Keep the resistant cell line under constant selective pressure by maintaining a low concentration of this compound in the culture medium. |
Key Experimental Protocols
Western Blotting for Phosphorylated CHK1 (p-CHK1)
Objective: To assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.
Methodology:
-
Cell Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total CHK1 and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the dose-dependent effect of this compound on cancer cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cells.
-
Fix the cells for at least 30 minutes on ice or store them at -20°C.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: ATR Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Studying this compound Resistance.
Caption: Troubleshooting Logic for this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 [ouci.dntb.gov.ua]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
Validating Target Engagement of Atr-IN-15 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atr-IN-15 with other commercially available ATR inhibitors, focusing on methods to validate target engagement in a cellular context. The information presented is collated from publicly available research and manufacturer's data.
Introduction to ATR Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that senses and repairs damaged DNA.[1][2] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival, making it a promising therapeutic target.[1] ATR inhibitors block this pathway, leading to the accumulation of DNA damage and ultimately, cancer cell death. Validating that an ATR inhibitor is engaging its intended target within a cell is a crucial step in preclinical drug development.
ATR Signaling Pathway
ATR is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or replication stress. Once activated, ATR phosphorylates a number of downstream targets, with a key substrate being the checkpoint kinase 1 (CHK1).[1][3] The phosphorylation of CHK1 at serine 317 (S317) and serine 345 (S345) is a well-established biomarker of ATR activity.[4][5]
Comparison of ATR Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and two other well-characterized ATR inhibitors, VE-821 and Ceralasertib (AZD6738). It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | ATR Kinase IC50/Ki | Cellular p-CHK1 IC50 | Other Kinase Targets (IC50/Ki) | Reference |
| This compound | 8 nM (IC50) | Not explicitly reported | DNA-PK (663 nM), PI3K (5131 nM) | MedchemExpress |
| VE-821 | 13 nM (Ki), 26 nM (IC50) | Not explicitly reported, but inhibits radiation-induced p-CHK1 at 1 µM | ATM (>8 µM), DNA-PK (4.4 µM), mTOR (>1 µM), PI3Kγ (3.9 µM) | [6] |
| Ceralasertib (AZD6738) | 1 nM (IC50) | 74 nM | DNA-PK (>5 µM), ATM (>5 µM), mTOR (>5 µM) | [7] |
Experimental Protocols
The most common method to validate ATR target engagement in cells is to measure the inhibition of CHK1 phosphorylation at S317/S345 by Western blot following the induction of DNA damage.
Experimental Workflow: Validating ATR Target Engagement
Detailed Protocol: Western Blot for p-CHK1 (S345)
This protocol provides a general framework. Optimal conditions should be determined for each cell line and experimental setup.
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or a comparator inhibitor (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Induce DNA damage. For example, irradiate cells with UV-C (e.g., 20 J/m²) or treat with a chemical agent like hydroxyurea (HU) (e.g., 2 mM).
-
Incubate the cells for a specified time post-damage (e.g., 1, 2, or 6 hours) to allow for ATR activation and CHK1 phosphorylation.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer (e.g., NP-40 lysis buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM EDTA, 1% Nonidet P-40) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 S345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total CHK1 to normalize for protein loading.
-
Quantify the band intensities for p-CHK1 and total CHK1 using densitometry software.
-
Calculate the ratio of p-CHK1 to total CHK1 for each treatment condition.
-
Plot the normalized p-CHK1 levels against the inhibitor concentration to determine the IC50 value for target engagement.
-
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its preclinical characterization. The inhibition of CHK1 phosphorylation at S317/S345 serves as a reliable and quantifiable biomarker for ATR activity. By comparing the cellular potency of this compound to other established ATR inhibitors like VE-821 and Ceralasertib, researchers can gain valuable insights into its relative efficacy and selectivity. The experimental protocols provided in this guide offer a robust framework for performing these critical validation studies.
References
- 1. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD6738 [openinnovation.astrazeneca.com]
A Comparative Guide to ATR Inhibitors in Ovarian Cancer: Berzosertib (VE-822)
A comparative analysis of ATR-IN-15 and Berzosertib (VE-822) in the context of ovarian cancer cannot be provided at this time, as publicly available scientific literature and databases do not contain information on a compound designated "this compound."
This guide will therefore focus on providing a comprehensive overview of the well-documented ATR inhibitor, Berzosertib (VE-822), and its closely related precursor, VE-821, in the treatment of ovarian cancer. This information is intended for researchers, scientists, and drug development professionals.
Introduction to ATR Inhibition in Ovarian Cancer
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway.[1][2] In many cancer cells, including those of ovarian origin, there is an increased reliance on the ATR-mediated checkpoint for survival due to underlying genomic instability and replication stress.[3] This dependency presents a therapeutic window for ATR inhibitors (ATRi), which can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific DNA repair defects.[4]
Berzosertib (also known as VE-822, M6620, or VX-970) is a potent and selective ATR inhibitor that has been investigated in clinical trials for ovarian cancer.[5][6] Its precursor, VE-821, has been extensively used in preclinical studies to establish the mechanism of action and therapeutic potential of ATR inhibition in this malignancy.
Berzosertib (VE-822) and VE-821: A Profile
Berzosertib is a first-in-class ATR inhibitor to enter clinical trials.[5] Preclinical studies with VE-821 and Berzosertib have demonstrated their ability to abrogate the G2/M cell cycle checkpoint, increase DNA damage, and enhance the efficacy of various chemotherapeutic agents and PARP inhibitors in ovarian cancer models.[4][7]
Mechanism of Action
Upon DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1.[1] This leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Berzosertib prevents this phosphorylation cascade, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.
dot
Caption: ATR Signaling Pathway and Inhibition by Berzosertib.
Quantitative Data Presentation
The following tables summarize key quantitative data for VE-821 and Berzosertib from preclinical and clinical studies in ovarian cancer.
Table 1: In Vitro Efficacy of VE-821 in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) of VE-821 (Monotherapy) | Combination Effect with Cisplatin | Reference |
| OVCAR-8 | High-Grade Serous | Not Reported | Sensitizes | [7] |
| SKOV3 | Adenocarcinoma | Not Reported | Sensitizes | [7] |
| CAOV3 | High-Grade Serous | ~2.5 | Not Reported | [1] |
| IGROV1 | Adenocarcinoma | ~3.5 | Not Reported | [1] |
Table 2: Clinical Efficacy of Berzosertib in Combination with Gemcitabine in Platinum-Resistant High-Grade Serous Ovarian Cancer (Phase II Trial)
| Parameter | Gemcitabine + Berzosertib | Gemcitabine Alone | Hazard Ratio (90% CI) | p-value | Reference |
| Median Progression-Free Survival (weeks) | 22.9 | 15.3 | 0.57 (0.33-0.99) | 0.044 | [8] |
| Objective Response Rate | 8% | 8% | - | - | [9] |
| Clinical Benefit Rate | 54% | 23% | - | 0.23 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability/Clonogenic Survival Assay
This assay is used to determine the long-term proliferative capacity of cells after treatment with a drug.
Protocol:
-
Ovarian cancer cells (e.g., OVCAR-8, SKOV3) are seeded at a low density (e.g., 250-500 cells/well) in 6-well plates and allowed to adhere for 4-6 hours.
-
Cells are then treated with varying concentrations of the ATR inhibitor (e.g., VE-821) alone or in combination with a chemotherapeutic agent (e.g., cisplatin).
-
The treatment medium is left on the cells for an extended period (e.g., 8-10 days) to allow for colony formation.
-
After the incubation period, the medium is removed, and the colonies are fixed with a solution of methanol and acetic acid.
-
Colonies are then stained with crystal violet.
-
The number of colonies (typically defined as containing >50 cells) is counted. The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to that in the control wells.[7]
dot
Caption: Workflow for a Clonogenic Survival Assay.
Western Blotting for Phospho-Chk1
This technique is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1.
Protocol:
-
Ovarian cancer cells are seeded and grown to a desired confluency.
-
Cells are pre-treated with the ATR inhibitor (e.g., VE-821) for a short period (e.g., 15-60 minutes).
-
A DNA-damaging agent (e.g., gemcitabine or topotecan) is added to induce ATR activation.
-
After the desired treatment time, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.
-
The signal is detected using a chemiluminescent substrate and imaged. Membranes are often stripped and re-probed for total Chk1 and a loading control (e.g., β-actin) to ensure equal protein loading.[7]
Conclusion
Berzosertib (VE-822) and its precursor VE-821 have demonstrated significant preclinical and clinical activity in ovarian cancer, primarily by sensitizing tumor cells to chemotherapy. The mechanism of action, centered on the inhibition of the ATR-Chk1 signaling pathway, is well-established. While direct comparative data against "this compound" is unavailable, the extensive research on Berzosertib provides a strong rationale for its continued investigation in ovarian cancer, particularly in combination with DNA-damaging agents. Future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from ATR inhibitor therapy.
References
- 1. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Inhibitors in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to ATR Inhibitors: Evaluating Efficacy with Ceralasertib (AZD6738) as a Benchmark
An important note on the scope of this guide: Initial searches for a compound specifically named "Atr-IN-15" did not yield any publicly available scientific data. This suggests that "this compound" may be an internal designation for a preclinical compound not yet disclosed in scientific literature, a misnomer, or a compound with very limited research. Consequently, a direct head-to-head comparison with Ceralasertib (AZD6738) is not feasible at this time.
This guide has therefore been adapted to provide a comprehensive overview of the well-characterized ATR inhibitor, Ceralasertib (AZD6738), and to establish a framework for the evaluation and comparison of novel ATR inhibitors, such as the hypothetical this compound. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to ATR Inhibition in Oncology
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway.[1][2] It plays a pivotal role in detecting and responding to single-stranded DNA breaks and replication stress, which are common features of cancer cells.[1][2] By activating downstream effectors like CHK1, ATR orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks, allowing cancer cells to survive and proliferate despite their inherent genomic instability.[2][3]
Inhibiting ATR is a promising therapeutic strategy, particularly in tumors with existing defects in other DDR pathways, such as those with mutations in ATM or p53.[4] This creates a synthetic lethal interaction where the cancer cells become highly dependent on the ATR pathway for survival, and its inhibition leads to catastrophic DNA damage and cell death.[4] Ceralasertib (AZD6738), a potent and selective oral ATR inhibitor, is a leading compound in this class and is currently under extensive preclinical and clinical investigation.[1][5]
Ceralasertib (AZD6738): A Profile
Ceralasertib is an orally bioavailable and selective inhibitor of ATR kinase.[6] It has demonstrated significant anti-tumor activity both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors.[7]
Mechanism of Action
Ceralasertib competitively inhibits the kinase activity of ATR.[6] This prevents the phosphorylation of its downstream targets, most notably CHK1.[4] The inhibition of the ATR-CHK1 signaling cascade leads to the abrogation of the G2/M cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.[8] This results in mitotic catastrophe and apoptosis. Furthermore, ATR inhibition impairs the repair of DNA damage and can lead to the collapse of stalled replication forks, further contributing to cancer cell death.[7]
Preclinical Efficacy of Ceralasertib
The preclinical efficacy of Ceralasertib has been evaluated in a wide range of cancer cell lines and in vivo models.
Table 1: In Vitro Activity of Ceralasertib (AZD6738) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes | Reference |
| LoVo | Colorectal Cancer | 0.44 (GI50) | MRE11A-mutant | [6] |
| HT-29 | Colorectal Cancer | 2.6 (GI50) | [6] | |
| H460 | Non-Small Cell Lung Cancer | 1.05 (GI50) | KRAS mutant | [6] |
| H23 | Non-Small Cell Lung Cancer | 2.38 (GI50) | KRAS mutant, ATM-deficient | [6] |
| A549 | Non-Small Cell Lung Cancer | 2.0 (IC50) | KRAS mutant | [6] |
Table 2: In Vivo Efficacy of Ceralasertib (AZD6738)
| Cancer Model | Treatment | Outcome | Reference |
| H460 and H23 Xenografts | 50 mg/kg, p.o. | Tumor growth inhibition | [4] |
| LoVo Xenografts | 50 mg/kg + IR (2 Gy) | Enhanced efficacy without increased toxicity | [4] |
| ATM-deficient Lung Cancer Xenografts | Combination with CDDP | Tumor resolution | [6] |
Framework for Comparing Novel ATR Inhibitors
When evaluating a new ATR inhibitor like the hypothetical this compound against a benchmark like Ceralasertib, a systematic approach is crucial. The following sections outline the key experiments and data points for comparison.
Biochemical and Cellular Potency
The initial assessment involves determining the inhibitor's potency and selectivity.
Table 3: Key Parameters for Comparing ATR Inhibitor Potency and Selectivity
| Parameter | Description | Importance |
| ATR Kinase IC50 | Concentration required to inhibit 50% of ATR kinase activity in a cell-free assay. | Measures direct potency against the target enzyme. |
| Cellular pCHK1 IC50 | Concentration required to inhibit 50% of CHK1 phosphorylation (a direct ATR substrate) in cells. | Confirms target engagement and potency in a cellular context. |
| Selectivity Panel | IC50 values against other kinases, particularly PIKK family members (ATM, DNA-PK, mTOR). | Determines the inhibitor's specificity and potential for off-target effects. |
| Cell Viability GI50/IC50 | Concentration causing 50% growth inhibition or cell death in a panel of cancer cell lines. | Assesses the functional consequence of ATR inhibition on cancer cell proliferation. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
This assay is fundamental for demonstrating on-target activity of an ATR inhibitor.
-
Cell Seeding: Plate cancer cells (e.g., HT-29 or LoVo) and allow them to adhere overnight.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent such as hydroxyurea (HU) or ultraviolet (UV) radiation to activate the ATR pathway.
-
Inhibitor Treatment: Co-incubate the cells with a range of concentrations of the ATR inhibitor (e.g., Ceralasertib or this compound) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. The ratio of p-CHK1 to total CHK1 is then calculated and normalized to the loading control.
This assay measures the cytotoxic or cytostatic effects of the inhibitor.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ATR inhibitor for a defined period (e.g., 72 hours).
-
Assay Procedure: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to untreated control wells and plot the percentage of viable cells against the inhibitor concentration. The GI50 or IC50 value is then calculated using non-linear regression analysis.[4]
This method determines the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Treat cells with the ATR inhibitor, a DNA damaging agent, or a combination of both for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An effective ATR inhibitor is expected to abrogate the G2/M checkpoint, leading to a decrease in the G2/M population and an increase in sub-G1 (apoptotic) cells, especially in combination with a DNA damaging agent.
Visualizing Key Concepts
Diagrams are crucial for understanding complex biological pathways and experimental designs.
ATR Signaling Pathway
Caption: ATR Signaling Pathway and Point of Inhibition.
Experimental Workflow for ATR Inhibitor Evaluation
Caption: Experimental Workflow for ATR Inhibitor Evaluation.
Logical Framework for Comparative Efficacy Assessment
Caption: Logical Framework for Comparative Efficacy Assessment.
Conclusion
Ceralasertib (AZD6738) has emerged as a potent and selective ATR inhibitor with significant promise in oncology, particularly for tumors with inherent DNA damage response deficiencies. While a direct comparison with the currently uncharacterized "this compound" is not possible, this guide provides a robust framework for such an evaluation. By systematically assessing biochemical and cellular potency, selectivity, and in vitro and in vivo efficacy using standardized protocols, researchers can effectively benchmark novel ATR inhibitors against established compounds like Ceralasertib. This structured approach is essential for identifying the most promising candidates for further clinical development in the pursuit of novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of pharmacodynamic biomarkers for ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of ATR-IN-15 and Other Leading ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical ATR inhibitor ATR-IN-15 with other well-characterized ATR inhibitors, including Berzosertib (M6620/VX-970), Ceralasertib (AZD6738), and VE-821. The comparison is based on publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
Note on this compound Data: Publicly available, peer-reviewed data on this compound is limited. The information presented here is primarily from commercial suppliers and patent literature.
The Role of ATR in DNA Damage Response
Ataxia Telangiectasia and Rad3-related (ATR) is a critical kinase in the DNA damage response (DDR) pathway.[1][2][3][4][5] It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[3][4] Once activated, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][5] Cancer cells often exhibit increased replication stress, making them particularly dependent on the ATR pathway for survival and rendering ATR an attractive target for cancer therapy.[3][4]
Head-to-Head Comparison of ATR Inhibitors
The following tables summarize the in vitro and cellular activities of this compound and other prominent ATR inhibitors. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of the compounds against ATR and other related kinases, indicating their potency and selectivity.
| Inhibitor | ATR IC50/Ki | DNA-PK IC50/Ki | PI3K IC50/Ki | ATM IC50/Ki | mTOR IC50/Ki | Selectivity (fold vs. other kinases) |
| This compound | 8 nM (IC50)[1][2] | 663 nM (IC50)[1][2] | 5131 nM (IC50)[1][2] | - | - | DNA-PK: ~83-fold; PI3K: ~641-fold[1][2] |
| Berzosertib (M6620/VX-970) | 19 nM (IC50) | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | High selectivity against related PIKKs. |
| Ceralasertib (AZD6738) | 4 nM (IC50) | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | - | High selectivity against related PIKKs. |
| VE-821 | 13 nM (Ki) / 26 nM (IC50)[6][7] | 2.2 µM (Ki)[6][7] | 3.9 µM (Ki)[6][7] | 16 µM (Ki)[6][7] | >1 µM (Ki)[6][7] | DNA-PK: ~169-fold; PI3K: ~300-fold; ATM: ~1230-fold[6][7] |
Table 2: Cellular Activity of ATR Inhibitors
This table shows the potency of the inhibitors in cellular assays, typically measured as the concentration required to inhibit cell growth by 50% (IC50) in various cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 | Key Cellular Effects |
| This compound | LoVo (human colon) | 47 nM[1][2] | Orally active.[1][2] |
| Berzosertib (M6620/VX-970) | Various solid tumors | Varies by cell line | Well-tolerated alone and in combination with chemotherapy. Reduces pS345-CHK1 and increases γ-H2AX. |
| Ceralasertib (AZD6738) | Various solid tumors | Varies by cell line | Orally bioavailable. Modulates CHK1 phosphorylation and induces ATM-dependent signaling. |
| VE-821 | HT29 (human colon) | 800 nM[6] | Inhibits H2AX phosphorylation. Sensitizes cancer cells to DNA damaging agents.[8] |
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response pathway.
Caption: The ATR Signaling Pathway in response to DNA damage.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ATR inhibitors are provided below.
In Vitro ATR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATR kinase.
Objective: To determine the IC50 value of an inhibitor against ATR kinase.
Materials:
-
Recombinant human ATR protein
-
Substrate (e.g., a peptide derived from a known ATR substrate like Chk1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, ATR enzyme, and the substrate peptide.
-
Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a short period.
-
Initiate the kinase reaction by adding [γ-P]ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-P]ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-Chk1 (Ser345) Western Blot Assay
This assay assesses the in-cell activity of an ATR inhibitor by measuring the phosphorylation of its primary downstream target, Chk1.
Objective: To confirm target engagement and determine the cellular potency of an ATR inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
-
Test inhibitor at various concentrations
-
Lysis buffer
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of the ATR inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., hydroxyurea) and incubate for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-Chk1 (Ser345).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Chk1 phosphorylation.
Clonogenic Survival Assay
This assay measures the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[9][10]
Objective: To evaluate the cytotoxic or cytostatic effects of an ATR inhibitor, alone or in combination with a DNA damaging agent.
Materials:
-
Cancer cell line
-
Cell culture medium and reagents
-
Test inhibitor and/or DNA damaging agent
-
Crystal violet staining solution
-
Fixation solution (e.g., methanol/acetic acid)
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with the ATR inhibitor and/or a DNA damaging agent for a specified duration.
-
Remove the treatment-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a fixation solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of the inhibitor on cell survival.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an ATR inhibitor in a living organism.
Objective: To assess the in vivo anti-tumor activity of an ATR inhibitor as a single agent or in combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, inhibitor alone, DNA damaging agent alone, combination therapy).
-
Administer the treatments according to the planned schedule and dosage.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot or immunohistochemistry).
-
Compare the tumor growth rates between the different treatment groups to evaluate the efficacy of the inhibitor.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATR inhibitor.
References
- 1. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Atr-IN-15: A Comparative Analysis of Kinase Specificity and Selectivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of Atr-IN-15, a potent and orally active Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against other key kinases, supported by available experimental data and detailed methodologies.
This compound has emerged as a significant tool in the study of DNA Damage Response (DDR) pathways. Its primary target, ATR, is a crucial apical kinase that orchestrates the cellular response to DNA replication stress. The inhibition of ATR holds therapeutic promise, particularly in cancers with defects in other DNA repair pathways, such as those involving ATM or p53. However, the utility and potential off-target effects of any inhibitor are defined by its selectivity. This guide delves into the specificity of this compound against other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, including ATM, DNA-dependent protein kinase (DNA-PK), and Phosphoinositide 3-kinase (PI3K), as well as the mammalian target of rapamycin (mTOR).
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a potent and selective profile for its intended target. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. ATR) |
| ATR | 8 | 1 |
| DNA-PK | 663 | 82.9 |
| PI3K | 5131 | 641.4 |
| ATM | Not Publicly Available | Not Applicable |
| mTOR | Not Publicly Available | Not Applicable |
| LoVo (Human Colon Tumor Cells) | 47 | 5.9 |
Data sourced from MedchemExpress[1]. The IC50 for LoVo cells represents a cell-based viability assay, indicating the concentration at which cell growth is inhibited by 50%.
As the data indicates, this compound is a highly potent inhibitor of ATR kinase with an IC50 of 8 nM[1]. Its selectivity for ATR over other tested kinases is significant. The inhibitor is approximately 83-fold more selective for ATR than for DNA-PK and over 640-fold more selective for ATR than for PI3K[1]. While specific IC50 values for ATM and mTOR for this compound are not publicly available, the high selectivity against other PIKK family members like DNA-PK and PI3K suggests a targeted inhibitory action. The compound also demonstrates potent activity in a cellular context, inhibiting the growth of human colon tumor LoVo cells with an IC50 of 47 nM[1].
Signaling Pathway and Experimental Workflow
To visualize the central role of ATR in the DNA damage response and the experimental approach to determining inhibitor specificity, the following diagrams are provided.
Experimental Protocols
While the precise, proprietary protocols for generating the IC50 data for this compound are not publicly detailed, the following represents a standard and widely accepted methodology for biochemical and cell-based kinase inhibition assays.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
1. Reagents and Materials:
-
Recombinant human kinases (e.g., ATR, ATM, DNA-PK, PI3K, mTOR)
-
Kinase-specific substrate (e.g., GST-p53 fusion protein for ATR/ATM)
-
Kinase assay buffer (typically containing HEPES, MgCl2, MnCl2, DTT, and BSA)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods)
-
This compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Phosphorimager or appropriate detection instrument (e.g., luminometer, fluorescence plate reader)
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In each well of the assay plate, add the recombinant kinase and its specific substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detect the amount of phosphorylated substrate. For radiolabeled assays, this involves quantifying the incorporated radioactivity. For non-radioactive methods, this may involve antibody-based detection of the phosphosubstrate (e.g., ELISA, HTRF).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Viability Assay (General Protocol)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.
1. Reagents and Materials:
-
Human cancer cell line (e.g., LoVo)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based reagent like CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence.
2. Procedure:
-
Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data demonstrates that this compound is a potent and highly selective inhibitor of ATR kinase. Its strong preference for ATR over other closely related PIKK family members, such as DNA-PK and PI3K, underscores its value as a specific tool for interrogating the ATR signaling pathway. The potent anti-proliferative activity in a cancer cell line further supports its potential as a therapeutic agent. For researchers in oncology and drug development, the high selectivity of this compound minimizes the potential for off-target effects, thereby providing greater confidence in the interpretation of experimental results and a more favorable profile for further preclinical and clinical investigation. Further studies to determine its inhibitory activity against a broader panel of kinases, including ATM and mTOR, would provide an even more complete understanding of its selectivity profile.
References
Independent Validation of ATR Inhibitors in Anti-Tumor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of prominent ATR inhibitors based on available preclinical and clinical data. Due to the lack of publicly available information on a compound specifically named "Atr-IN-15," this guide will focus on well-characterized ATR inhibitors that have been subject to independent validation.
ATR (Ataxia telangiectasia and Rad3-related) kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1][2] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly in tumors with existing DNA repair defects or high levels of replication stress.[1][2][3] Several small molecule inhibitors of ATR have been developed and are in various stages of preclinical and clinical evaluation. This guide summarizes key findings on some of these compounds, providing a comparative overview of their anti-tumor efficacy.
Comparative Efficacy of ATR Inhibitors
The following table summarizes in vitro and in vivo data for several ATR inhibitors, offering a snapshot of their relative potency and therapeutic potential.
| Compound Name | Cancer Type(s) | IC50 Values (nM) | In Vivo Model | Tumor Growth Inhibition (TGI) | Combination Synergy | Reference |
| Berzosertib (VE-822/VX-970/M6620) | Esophageal, Lung | Varies by cell line | Xenograft | Significant TGI | Cisplatin, Carboplatin, Radiation | [2][4] |
| Ceralasertib (AZD6738) | Breast, Lung, Ovarian | Varies by cell line | Xenograft, PDX | Monotherapy and combination TGI | PARP inhibitors, Chemotherapy | [2][5] |
| Elimusertib (BAY 1895344) | Solid tumors with DDR defects | Varies by cell line | Xenograft | Durable responses in ATM-deficient tumors | Potential with PARP inhibitors | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor activity of ATR inhibitors.
Cell Viability Assay (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent.
-
Cell Seeding: Cancer cell lines are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the ATR inhibitor, alone or in combination with other agents (e.g., cisplatin).
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Colony Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Quantification: The number of colonies is counted, and the surviving fraction is calculated relative to untreated control cells.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive the ATR inhibitor (e.g., via oral gavage or intravenous injection) and/or other therapies according to a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Western Blotting for Pharmacodynamic Markers
This technique is used to detect changes in protein expression and phosphorylation, confirming the mechanism of action of the drug.
-
Protein Extraction: Protein lysates are prepared from treated cells or tumor tissue.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-CHK1, a downstream target of ATR) and then with secondary antibodies conjugated to a detection enzyme.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
Visualizing Key Concepts
To better understand the context of ATR inhibition, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.
Caption: The ATR signaling pathway is activated by single-stranded DNA, leading to the phosphorylation of CHK1 and subsequent cellular responses to DNA damage.
Caption: A typical experimental workflow for the preclinical validation of an ATR inhibitor's anti-tumor activity.
Caption: A logical framework for comparing the performance of different ATR inhibitors based on key experimental data.
References
- 1. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
The Synergistic Alliance of ATR Inhibitors and Cisplatin in Cancer Therapy: A Comparative Guide
In the landscape of oncology research, the combination of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors with traditional chemotherapeutic agents like cisplatin is demonstrating significant promise. This guide provides a comprehensive comparison of the synergistic effects observed when combining ATR inhibitors with cisplatin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The core principle behind this synergy lies in the disruption of the DNA damage response (DDR). Cisplatin induces DNA damage in cancer cells, primarily by forming DNA cross-links, which stalls DNA replication and triggers cell cycle arrest.[1][2] This arrest provides the cell with time to repair the DNA damage, a process in which the ATR kinase plays a pivotal role.[2][3][4] ATR inhibitors block this repair mechanism, leading to an accumulation of DNA damage and pushing the cancer cell towards programmed cell death, or apoptosis. This combined assault proves to be significantly more effective than either agent alone.[5][6]
While specific data for "Atr-IN-15" is not available in the public domain, extensive research on other potent and selective ATR inhibitors such as berzosertib (M6620, VX-970), ceralasertib (AZD6738), and VE-821 reveals a consistent synergistic relationship with cisplatin across various cancer types.
Quantitative Analysis of Synergy
The synergistic effect of combining ATR inhibitors with cisplatin has been quantified in numerous preclinical studies. The Combination Index (CI) is a widely used metric to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| ATR Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Berzosertib (M6620) | Head and Neck Squamous Cell Carcinoma | Cal-27 | Strong to very strong synergism (CI < 0.3) at doses up to 2.5 µM cisplatin and 0.25 µM berzosertib. The combination of 2.5 µM cisplatin and 0.25 µM berzosertib reduced cell viability to 9%, compared to 46% and 45% for the single agents, respectively. | [6][7] |
| Head and Neck Squamous Cell Carcinoma | FaDu | Synergistic effect (CI: 0.42–0.88). The combination of 2.5 µM cisplatin and 0.25 µM berzosertib reduced cell viability to 16%, compared to 74% and 42% for the single agents, respectively. | [6][7] | |
| Ewing Sarcoma | Multiple | Profound synergy observed at clinically achievable concentrations. | [8] | |
| VE-821 | Gastric Cancer | MKN-45, AGS | High synergistic effect with Combination Index (CI) values mostly between 0 and 0.5. | [9] |
| Various Cancers | U2OS | Sensitizes cells to cisplatin, with synergy demonstrated by Bliss Independence and isobologram analysis. | [10] | |
| Ceralasertib (AZD6738) | Non-small Cell Lung and Breast Cancer | H460, H23, MCF7, T47D, HCC1806, MDA-MB-436, MDA-MB-468 | Synergistic growth inhibition when combined with cisplatin. | [11] |
Signaling Pathway and Experimental Workflow
The interaction between cisplatin and ATR inhibitors can be visualized through the lens of cellular signaling pathways and the experimental steps taken to validate their synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the assessment of synergy between ATR inhibitors and cisplatin.
Cell Viability Assay (AlamarBlue Protocol)
This assay quantitatively measures cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the ATR inhibitor, cisplatin, and the combination of both. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent (resazurin) to each well, typically at 10% of the culture volume.[12][13]
-
Incubation with Reagent: Incubate the plates for an additional 1-4 hours.[13][14]
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy.[9]
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach.[15]
-
Drug Treatment: Treat the cells with the ATR inhibitor, cisplatin, or the combination for a defined period (e.g., 24 hours).[15]
-
Drug Removal and Incubation: Wash the cells with PBS to remove the drugs and add fresh medium. Incubate the plates for 10-14 days, replacing the medium every 3-4 days, to allow for colony formation.[15][16]
-
Fixation and Staining: Fix the colonies with a solution like methanol and then stain them with 0.1% crystal violet for about 15 minutes.[15]
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of visible colonies (typically containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.
-
Cell Lysis: After drug treatment for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ATR, phospho-CHK1, γH2AX, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[3][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.
Conclusion
The available evidence strongly supports a synergistic interaction between ATR inhibitors and cisplatin in various cancer models. By inhibiting the ATR-mediated DNA damage response, these inhibitors prevent cancer cells from repairing the DNA lesions induced by cisplatin, leading to increased cell death. This combination strategy holds the potential to enhance the efficacy of cisplatin-based chemotherapy, overcome drug resistance, and potentially allow for lower, less toxic doses of cisplatin. While further clinical investigation is necessary, the preclinical data provides a strong rationale for the continued development of ATR inhibitors in combination with DNA-damaging agents for cancer treatment.
References
- 1. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the ATR-CHK1 Axis in Cancer Therapy [mdpi.com]
- 5. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Context Is the Third Axis of Synergy for the Combination of ATR Inhibition and Cisplatin in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. allevi3d.com [allevi3d.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Colony Formation Assay [bio-protocol.org]
- 16. Cell-interdependent cisplatin killing by Ku/DNA-dependent protein kinase signaling transduced through gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of Novel ATR Inhibitors Compared to Standard of Care
A Note on Atr-IN-15: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "this compound." This name may represent an internal discovery identifier or a placeholder. Therefore, this guide will focus on well-characterized ATR (Ataxia Telangiectasia and Rad3-related) inhibitors currently in clinical development, such as Ceralasertib (AZD6738) and Berzosertib (M6620/VX-970) , to provide a representative comparison against standard-of-care therapies.
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range of doses that produces a therapeutic effect without causing significant toxicity. For ATR inhibitors, the therapeutic strategy often involves enhancing the efficacy of standard-of-care DNA-damaging agents (chemotherapy and radiotherapy) or exploiting synthetic lethality in tumors with specific DNA damage response (DDR) defects, such as ATM or p53 mutations.[1][2][3] A favorable therapeutic window for an ATR inhibitor is demonstrated by its ability to sensitize cancer cells to treatment with minimal overlapping toxicities in normal tissues.[4][5]
Comparison of Therapeutic Windows: ATR Inhibitors vs. Standard of Care
The following tables summarize preclinical and clinical data for ceralasertib and berzosertib, comparing their therapeutic window when used as monotherapy and in combination with standard-of-care treatments.
Table 1: Ceralasertib (AZD6738) Therapeutic Window
| Treatment Arm | Efficacy (Preclinical/Clinical) | Toxicity (Dose-Limiting Toxicities - DLTs) | Therapeutic Window |
| Ceralasertib Monotherapy | Antitumor activity in tumors with ATM defects or high replication stress.[6][7] Confirmed partial responses in a Phase I study.[8][9] | Primarily hematologic, with thrombocytopenia being the dose-limiting toxicity.[10] | A therapeutic window exists, particularly in biomarker-selected populations (e.g., ATM-deficient tumors).[1] |
| Ceralasertib + Carboplatin | Enhanced antitumor activity compared to carboplatin alone in preclinical models.[7][11][12] | Grade 4 thrombocytopenia and grade 3 neutropenia.[12] | The combination is tolerated with optimized dosing schedules, suggesting an improved therapeutic window over monotherapy in certain contexts.[7][12] |
| Ceralasertib + Olaparib (PARP inhibitor) | Complete tumor regression in preclinical models, including those resistant to PARP inhibitors alone.[2][6][7] | To be fully defined in ongoing clinical trials. | Preclinical data suggests a synergistic effect that could widen the therapeutic window for patients with specific DNA repair defects.[2][7] |
| Ceralasertib + Radiation Therapy (RT) | Synergistic cell killing in preclinical models.[11] | To be determined in clinical trials. | Preclinical evidence supports an enhanced therapeutic index by sensitizing tumor cells to radiation.[11][13] |
Table 2: Berzosertib (M6620/VX-970) Therapeutic Window
| Treatment Arm | Efficacy (Preclinical/Clinical) | Toxicity (Dose-Limiting Toxicities - DLTs) | Therapeutic Window |
| Berzosertib Monotherapy | Complete response in a patient with loss of ARID1A and ATM in a Phase I trial.[14] | Manageable safety profile.[15] | Demonstrates a therapeutic window as a monotherapy in heavily pretreated patients with specific molecular alterations.[14][16] |
| Berzosertib + Cisplatin/Carboplatin | Increased cancer cell death in preclinical models.[2][17] Preliminary antitumor responses observed in a Phase I trial with carboplatin.[3] | Hematologic abnormalities (neutropenia, thrombocytopenia, anemia).[14] | The combination shows signs of efficacy with manageable toxicities, indicating a potential for an improved therapeutic window.[14] |
| Berzosertib + Gemcitabine | Dose-dependent antitumor effects observed in a Phase I/II study.[15] | Manageable with dose adjustments. | The combination appears to have a therapeutic window, with efficacy dependent on the dose of berzosertib.[15] |
| Berzosertib + Irinotecan | Promising disease activity in ATM mutant solid tumors.[18] | Neutrophil decrease, lymphocyte decrease, diarrhea, fatigue.[18] | The combination is associated with manageable side effects, suggesting a favorable therapeutic window in select patient populations.[18] |
Signaling Pathway and Experimental Workflow Diagrams
ATR Signaling Pathway in Response to DNA Damage```dot
Caption: Workflow for determining the therapeutic window.
Experimental Protocols
In Vitro Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with an ATR inhibitor alone or in combination with a DNA-damaging agent.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., OE21, FLO-1 for esophageal cancer) are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight. [17][19]2. Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., ceralasertib or berzosertib) with or without a fixed concentration of a standard-of-care agent (e.g., cisplatin or carboplatin). [17][19]3. Incubation: Cells are incubated for a period sufficient for colony formation (typically 10-14 days). The medium may be replaced every 3-4 days.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies (typically defined as >50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy and tolerability of an ATR inhibitor in combination with standard-of-care therapy in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, ATR inhibitor alone, standard-of-care agent alone, and the combination of the ATR inhibitor and the standard-of-care agent.
-
Dosing and Schedule: The ATR inhibitor (e.g., ceralasertib) is typically administered orally on a specific schedule (e.g., daily for a set number of days). [6][7]The standard-of-care agent (e.g., carboplatin) is administered according to established protocols (e.g., intraperitoneal injection). [7]The timing and sequence of drug administration are critical and optimized in preclinical studies. [7][15]4. Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumor growth inhibition is calculated for each treatment group.
Phase I Clinical Trial Design for Combination Therapy
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of an ATR inhibitor in combination with a standard-of-care chemotherapy agent, and to assess the safety and preliminary efficacy of the combination.
Methodology:
-
Patient Population: Patients with advanced solid tumors who have exhausted standard treatment options are enrolled. [12][20]2. Study Design: A dose-escalation design (e.g., 3+3) is typically used. [18]Cohorts of patients receive escalating doses of the ATR inhibitor in combination with a fixed dose of the standard-of-care chemotherapy.
-
Dose-Limiting Toxicity (DLT) Period: Patients are monitored for a defined period (e.g., the first cycle of treatment) for the occurrence of DLTs. [12][18]4. MTD and RP2D Determination: The MTD is defined as the highest dose level at which no more than one-third of patients experience a DLT. The RP2D is then selected based on the MTD and overall safety and tolerability data. [12][18]5. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to determine the pharmacokinetic profile of the drugs. Tumor biopsies may be obtained to assess target engagement and pharmacodynamic biomarkers (e.g., phosphorylation of CHK1). [6][16]6. Efficacy Assessment: Tumor responses are evaluated using standardized criteria (e.g., RECIST).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 3. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation [jci.org]
- 10. Ceralasertib - NCI [dctd.cancer.gov]
- 11. AZD6738 [openinnovation.astrazeneca.com]
- 12. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Portico [access.portico.org]
- 16. A Translational Study of the ATR Inhibitor Berzosertib as Monotherapy in Four Molecularly Defined Cohorts of Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
Safety Operating Guide
Navigating the Safe Disposal of Atr-IN-15: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for Atr-IN-15, a potent and orally active ATR kinase inhibitor.
Crucially, before proceeding with any disposal method, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) for this compound from your supplier. The CAS number for this compound is 2756665-52-6.[1] An SDS provides comprehensive safety information, including specific disposal instructions tailored to the compound's properties. In the absence of a readily available public SDS for this compound, this guide offers general procedures for similar research chemicals.
General Disposal Principles for Potent Chemical Compounds
When handling a potent compound like an ATR kinase inhibitor, for which specific disposal guidelines are not immediately known, a cautious and compliant approach is essential. The following table summarizes key operational and disposal considerations based on best practices for handling hazardous laboratory chemicals.
| Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. | To prevent skin and eye contact with the potentially hazardous substance. |
| Waste Segregation | Segregate this compound waste from other laboratory waste streams. | To prevent unintentional chemical reactions and ensure proper disposal routing. |
| Container Labeling | Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications. | To ensure proper identification and handling by waste management personnel. |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[2] | Professional hazardous waste facilities have the necessary permits and technology to handle and neutralize potent chemical compounds safely and in an environmentally sound manner. |
| Environmental Protection | Avoid release to the environment. Prevent entry into drains, sewers, or watercourses.[2] | To prevent contamination of aquatic ecosystems, as similar compounds can be toxic to aquatic life. |
| Spill Management | In case of a spill, collect the spillage and dispose of it as hazardous waste. | To contain the substance and prevent wider contamination. |
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound, emphasizing the critical role of the Safety Data Sheet.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, general laboratory chemical waste disposal protocols serve as the standard. The primary "protocol" is to adhere strictly to the guidelines provided in the manufacturer's Safety Data Sheet and to consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance on approved waste containers, labeling requirements, and pickup schedules.
By adhering to these procedures and prioritizing the information contained within the official SDS, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
